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  • Product: Methyl 5-aminosalicylate hydrochloride
  • CAS: 110065-66-2

Core Science & Biosynthesis

Foundational

In Vitro Metabolism and Pharmacokinetics of Methyl 5-Aminosalicylate Hydrochloride: A Mechanistic Guide

The Physicochemical Rationale: Why Methylate 5-ASA? As drug development professionals, we frequently encounter the limitations of highly hydrophilic pharmacophores.

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Author: BenchChem Technical Support Team. Date: April 2026

The Physicochemical Rationale: Why Methylate 5-ASA?

As drug development professionals, we frequently encounter the limitations of highly hydrophilic pharmacophores. 5-Aminosalicylic acid (5-ASA, mesalamine) is the clinical gold standard for managing inflammatory bowel disease (IBD). However, its native zwitterionic structure results in rapid and extensive absorption in the upper gastrointestinal tract, severely limiting its bioavailability at the distal ileum and colon where local anti-inflammatory action is required[1].

To engineer a solution, prodrug strategies are employed. Methyl 5-aminosalicylate hydrochloride is synthesized by esterifying the carboxylic acid group of 5-ASA with a methyl group[2].

The Causality of the Design: Methylation masks the ionizable carboxylic acid, significantly increasing the molecule's lipophilicity (LogP). This structural modification fundamentally alters its passive transcellular permeability, allowing it to bypass immediate upper GI absorption. Furthermore, formulating this ester as a hydrochloride salt is a deliberate choice to counteract the extreme hydrophobicity of the free base. The salt form ensures rapid dissolution in aqueous in vitro assay buffers and simulated gastric fluids, providing a reliable baseline for pharmacokinetic screening.

In Vitro Metabolic Biotransformation

Methyl 5-ASA HCl is not the active therapeutic moiety; it is a prodrug that relies on host enzymatic machinery for activation. In vitro microsomal and cellular assays reveal that its metabolism follows a strict, sequential bipartite pathway:

  • Phase I (Esterase-Mediated Hydrolysis): Upon entering the systemic circulation or interacting with the intestinal epithelium, the methyl ester is rapidly cleaved by ubiquitous carboxylesterases—specifically CES1 in hepatic tissue and CES2 in the intestinal mucosa[3]. This hydrolysis yields the active pharmacophore (5-ASA) and a stoichiometric equivalent of methanol.

  • Phase II (N-Acetylation): The liberated 5-ASA does not remain static. It is subsequently metabolized via N-acetylation at its para-amino group. This reaction is catalyzed by N-acetyltransferases (NAT1 and NAT2) located predominantly in the gut wall and liver, producing the inactive, terminal metabolite N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA)[4].

Metabolism M5ASA Methyl 5-ASA HCl (Lipophilic Prodrug) FASA 5-Aminosalicylic Acid (Active Pharmacophore) M5ASA->FASA Phase I: Hydrolysis (CES1 / CES2) NAc5ASA N-Acetyl-5-ASA (Inactive Metabolite) FASA->NAc5ASA Phase II: N-Acetylation (NAT1 / NAT2)

Metabolic biotransformation of methyl 5-ASA via ester hydrolysis and N-acetylation.

Pharmacokinetic (PK) Profiling

Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) profile of this compound requires deconvoluting the prodrug from its active and inactive metabolites. Because the methyl ester is highly susceptible to esterase cleavage, the parent compound exhibits a very short half-life in plasma stability assays. Once converted, 5-ASA demonstrates a mean elimination half-life of approximately 5 hours, while the terminal metabolite, N-Ac-5-ASA, clears more slowly with a half-life of 6 to 8 hours[4].

Quantitative ADME Summary
CompoundRolePrimary Metabolic EnzymePlasma Half-Life (t1/2)Primary Excretion Route
Methyl 5-ASA ProdrugCES1 / CES2< 1 hour (Rapid Hydrolysis)N/A (Converted to 5-ASA)
5-ASA Active DrugNAT1 / NAT2~5 hoursRenal (as N-Ac-5-ASA)
N-Ac-5-ASA Inactive MetaboliteNone (Terminal)~6-8 hoursRenal (Unchanged)

Self-Validating Experimental Methodologies

As application scientists, we cannot rely on assumed enzymatic activity; our assays must be internally controlled and self-validating. Below are the definitive protocols for evaluating the in vitro metabolism and permeability of methyl 5-ASA HCl.

Protocol A: Microsomal Stability and Esterase Hydrolysis Assay

This assay quantifies the intrinsic clearance ( CLint​ ) of the methyl ester in hepatic or intestinal matrices.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) or Intestinal S9 fractions on ice. Dilute to a final protein concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate Addition: Spike Methyl 5-ASA HCl to a final concentration of 10 µM.

    • Causality: We utilize a 10 µM concentration to ensure the reaction remains strictly below the Michaelis-Menten constant ( Km​ ) of CES enzymes, thereby maintaining first-order kinetics necessary for accurate half-life calculation.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system.

  • Enzymatic Quenching: At predetermined time points (0, 5, 15, 30, 60 mins), extract a 50 µL aliquot and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Quenching with ice-cold acetonitrile (1:3 v/v) serves a dual purpose: it instantly denatures the esterases to halt the reaction precisely, and it precipitates matrix proteins to prevent LC-MS/MS column fouling.

  • Self-Validation Control: A parallel control incubation lacking NADPH and active protein (using heat-killed microsomes) must be run. This differentiates true enzymatic hydrolysis from spontaneous chemical degradation in the buffer.

  • Quantification: Centrifuge at 14,000 x g for 15 minutes and analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Protocol S1 1. Matrix Preparation Human Liver Microsomes (1 mg/mL) S2 2. Substrate Addition 10 µM Methyl 5-ASA HCl (First-order kinetics) S1->S2 S3 3. Reaction Initiation Add NADPH regenerating system at 37°C S2->S3 S4 4. Enzymatic Quenching Add ice-cold Acetonitrile (1:3 v/v) S3->S4 S5 5. Protein Precipitation Centrifuge at 14,000 x g for 15 min S4->S5 S6 6. LC-MS/MS Quantification MRM mode for Parent & Metabolites S5->S6

Self-validating in vitro microsomal stability and esterase hydrolysis workflow.

Protocol B: Caco-2 Permeability Assay for Absorption Kinetics

To evaluate if the methyl ester successfully alters intestinal absorption compared to native 5-ASA, bidirectional permeability is assessed.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days.

    • Causality: A 21-day culture ensures the cells spontaneously differentiate to form polarized monolayers expressing tight junctions and brush border enzymes (including CES2), perfectly mimicking the human intestinal epithelium[3].

  • Dosing: Apply 50 µM of Methyl 5-ASA HCl to the apical (A) chamber (to simulate intestinal lumen) and measure basolateral (B) appearance over 120 minutes.

  • Self-Validation (Integrity Check): Co-administer Lucifer Yellow (a paracellular fluorescent marker) to the apical chamber. A basolateral recovery of <1% validates the integrity of the tight junctions. Any higher recovery indicates a compromised monolayer, which immediately invalidates the permeability data for that specific well.

References

  • Chemdor. "Methyl 5-aminosalicylate | CAS 23094-69-1 | Research Chemical". Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis". Available at: [Link]

  • Semantic Scholar. "Simultaneous quantification of mesalamine and its metabolite N-Acetyl mesalamine in human plasma by LC-MS/MS". Available at:[Link]

  • Hilaris Publisher. "5-Aminosalyclic Acid (5-ASA): A Unique Anti-Inflammatory Salicylate". Available at: [Link]

Sources

Exploratory

Toxicological profile of methyl 5-aminosalicylate hydrochloride in preclinical models

Whitepaper: Toxicological and Pharmacodynamic Profiling of Methyl 5-Aminosalicylate Hydrochloride in Preclinical Models Executive Rationale The development of targeted therapies for inflammatory bowel disease (IBD) has l...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Toxicological and Pharmacodynamic Profiling of Methyl 5-Aminosalicylate Hydrochloride in Preclinical Models

Executive Rationale

The development of targeted therapies for inflammatory bowel disease (IBD) has long relied on the 5-aminosalicylic acid (5-ASA, mesalamine) pharmacophore. However, the rapid absorption of free 5-ASA in the proximal small intestine severely limits its bioavailability in the colon, necessitating the use of prodrugs or specialized enteric coatings. Methyl 5-aminosalicylate hydrochloride (M-5-AS) represents a structurally simplified ester prodrug designed to alter the hydrophilicity-lipophilicity balance (HLB) of the parent compound.

As a Senior Application Scientist overseeing preclinical drug development, I approach M-5-AS with a specific toxicological hypothesis: while esterification prevents premature gastric degradation, the increased lipophilicity introduces a risk of systemic absorption of the intact prodrug. Therefore, evaluating M-5-AS requires a rigorous, self-validating preclinical framework that simultaneously measures localized colonic efficacy against systemic toxicokinetics, particularly renal burden.

Mechanistic Toxicology and Pharmacodynamics

The therapeutic window of M-5-AS is dictated by the efficiency of its in vivo cleavage. Upon oral administration, M-5-AS relies on non-specific intestinal esterases to hydrolyze the methyl ester bond, liberating the active 5-ASA moiety and a trace amount of methanol.

Once liberated, the active 5-ASA exerts its effects through dual pathways:

  • Enzymatic Inhibition: It acts as a direct antagonist of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, drastically reducing the synthesis of pro-inflammatory prostaglandins (e.g., PGE2) in the mucosal regions [1].

  • Nuclear Receptor Activation: 5-ASA is a known agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), a transcription factor that regulates anti-inflammatory gene expression in the colonic epithelium [2].

From a toxicological standpoint, the primary liability is unhydrolyzed M-5-AS entering systemic circulation. Salicylates are known nephrotoxins; thus, any preclinical evaluation must correlate the rate of ester hydrolysis with blood urea nitrogen (BUN) and serum creatinine levels to ensure the prodrug does not induce renal papillary necrosis.

G M5AS Methyl 5-ASA HCl (Prodrug) Esterase Intestinal Esterases (Hydrolysis) M5AS->Esterase In vivo cleavage Active 5-Aminosalicylic Acid (Active Moiety) Esterase->Active Metabolite Methanol (Trace Metabolite) Esterase->Metabolite Hepatic clearance COX COX / LOX Enzymes Active->COX Inhibits PPAR PPAR-γ Receptor Active->PPAR Activates Inflam Decreased Prostaglandins (PGE2) COX->Inflam Reduced synthesis Gene Anti-inflammatory Gene Expression PPAR->Gene Transcription

Fig 1: Metabolic activation and downstream pharmacodynamic signaling of Methyl 5-ASA HCl.

Summary of Preclinical Toxicological Data

Historical and contemporary preclinical models have established a robust safety profile for M-5-AS, provided dosing remains within the esterase-capacity threshold. Notably, in developmental and reproductive toxicity (DART) studies, M-5-AS administered to pregnant mice showed no teratogenic effects at high doses [3]. Furthermore, in the Kirsner model of ulcerative colitis in rabbits, M-5-AS demonstrated equivalent efficacy to sulfasalazine without the associated sulfonamide toxicity, promoting tissue repair and reducing muscular mesenchyme edema [1].

Table 1: Quantitative Toxicological and Pharmacodynamic Endpoints of M-5-AS

Toxicological ParameterPreclinical ModelObserved Value / EffectMechanistic Implication
Acute Oral Toxicity RatLD50 > 2000 mg/kgLow acute systemic lethality; classified as GHS Category 4 (Oral).
Developmental Toxicity Mouse (d 6-15 pregnancy)NOAEL = 417 mg/kg/dayNo teratogenic effects on placenta, fetal weight, sex differentiation, or skeletal development [3].
Smooth Muscle Tone Rat (Stomach Fundus)IC50 = 1.30 ± 0.39 mmol/LComplete inhibition of spontaneous contraction via prostaglandin antagonism [1].
Smooth Muscle Tone Rat (Colon)IC50 = 0.72 ± 0.25 mmol/LLocalized colonic relaxation, supporting targeted efficacy in the lower GI tract [1].
Mucosal Integrity Rabbit (Kirsner Colitis)Reduced ulceration and edemaTissue repair and serolemma proliferation observed microscopically, validating in vivo prodrug conversion [1].

Standardized Preclinical Workflow: Efficacy vs. Toxicity Validation

To ensure data integrity, I have designed the following self-validating protocol. This workflow does not merely measure whether the drug works; it establishes causality by proving that efficacy in the colon is driven by local conversion, while actively monitoring for systemic leaks that cause toxicity.

Protocol: Dual-Axis Evaluation of M-5-AS in DSS-Induced Murine Colitis

  • Step 1: Formulation and Dose Stratification

    • Action: Suspend M-5-AS in 0.5% Carboxymethylcellulose sodium (CMC-Na) to ensure uniform dispersion.

    • Causality: M-5-AS is a hydrochloride salt but maintains high lipophilicity. A suspension prevents dosing variability. Prepare doses at 50, 100, and 200 mg/kg/day.

  • Step 2: Disease Induction & Administration

    • Action: Induce colitis in C57BL/6 mice using 2.5% Dextran Sulfate Sodium (DSS) in drinking water for 7 days. Administer M-5-AS via oral gavage (ig) daily.

    • Validation Control: Include a vehicle control (0.5% CMC-Na) and a positive control (Sulfasalazine, 200 mg/kg) to benchmark efficacy and toxicity.

  • Step 3: Toxicokinetic (TK) Blood Sampling

    • Action: On Day 7, perform retro-orbital bleeding at 1h, 4h, and 8h post-dose.

    • Causality: Analyze plasma via LC-MS/MS for both intact M-5-AS and free 5-ASA. High plasma levels of intact M-5-AS indicate a failure of intestinal esterases, which shifts the compound from a localized therapeutic to a systemic toxicant.

  • Step 4: Renal Toxicity Biomarker Screening

    • Action: Centrifuge blood samples to isolate serum. Assay for Blood Urea Nitrogen (BUN) and Serum Creatinine.

    • Causality: Because 5-ASA and its derivatives are excreted renally, elevated BUN/Creatinine directly flags dose-limiting nephrotoxicity, establishing the upper bound of the therapeutic window.

  • Step 5: Necropsy and Histopathological Scoring

    • Action: Euthanize animals on Day 8. Excise the colon, measure its length (a primary indicator of inflammation), and fix in 10% neutral buffered formalin.

    • Action: Stain with H&E. Score for mucosal ulceration, crypt loss, and leukocyte infiltration.

By strictly adhering to this protocol, researchers can definitively prove that M-5-AS acts locally in the inflamed colonic tissue while maintaining systemic safety, fulfilling the core requirements of IND-enabling preclinical toxicology.

References

  • Liao, Y. Z., Chen, Z. H., Chen, S. Y., Huang, Y. F., Zhu, K. Q., & Zhuo, G. Z. (1990). Therapeutic effect of methyl 5-aminosalicylate on experimental ulcerative colitis in rabbits. Zhongguo Yao Li Xue Bao (Acta Pharmacologica Sinica), 11(1), 54-56. Available at:[Link]

  • Koeffler, H. P. (2003). Peroxisome Proliferator-activated Receptor γ and Cancers. Clinical Cancer Research, 9(1), 1-9. (Cited in context of 5-ASA PPAR-γ activation pathways).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24882782, Methyl 5-aminosalicylate (Safety and Toxicity Data). Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: HPLC-UV Method Development and Validation for the Quantification of Methyl 5-Aminosalicylate Hydrochloride

Introduction & Analyte Profiling Methyl 5-aminosalicylate hydrochloride (Methyl 2-hydroxy-5-aminobenzoate hydrochloride) is a critical intermediate and active prodrug component utilized in the synthesis of colon-targeted...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

Methyl 5-aminosalicylate hydrochloride (Methyl 2-hydroxy-5-aminobenzoate hydrochloride) is a critical intermediate and active prodrug component utilized in the synthesis of colon-targeted therapies for inflammatory bowel disease (IBD)[1]. Accurate quantification of this compound is essential for quality control during active pharmaceutical ingredient (API) manufacturing and formulation development.

Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the analyte's physicochemical properties. The free base of methyl 5-aminosalicylate possesses an aromatic primary amine (pKa ≈ 4.5) and a phenolic hydroxyl group (pKa ≈ 10.5). When the hydrochloride salt is dissolved in an aqueous diluent, it yields an acidic solution where the amine is fully protonated ( NH3+​ ). This ionic state dictates the entire chromatographic strategy.

Causality in Method Design
  • Mobile Phase pH Selection: If analyzed at a highly acidic pH (e.g., pH 3.0), the molecule carries a net positive charge, resulting in high polarity, poor retention on a reversed-phase column ( k′<1 ), and severe peak tailing due to secondary electrostatic interactions with residual acidic silanols. By buffering the mobile phase to pH 6.8 , the amine is deprotonated to its neutral state ( NH2​ ), while the phenol remains protonated ( OH ). This neutral species maximizes hydrophobic interactions with the C18 alkyl chains, ensuring optimal retention and peak symmetry[2].

  • Wavelength Selection: The conjugated aromatic system of the salicylate derivative exhibits strong UV absorbance. While 240 nm provides maximum absolute sensitivity, 310 nm is selected for quantification. This higher wavelength enhances method specificity by avoiding interference from common organic solvent UV cut-offs and non-chromophoric excipients[3].

Method Development Workflow

MethodDev A Analyte Profiling (pKa, LogP, UV Max) B Stationary Phase (C18 Selection) A->B C Mobile Phase pH (pH 6.8 Buffer) B->C D Optimization (%ACN, Flow, Temp) C->D E Final Method (System Suitability) D->E

Sequential workflow for HPLC-UV method development based on analyte properties.

Experimental Protocols

Chromatographic Conditions

The following parameters were optimized to balance resolution, speed, and solvent consumption.

ParameterOptimized Condition
Column C18, 250 mm × 4.6 mm, 5 µm
Mobile Phase 20 mM KH2​PO4​ (pH 6.8) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min (Isocratic)
Column Temperature 30 °C
Detection Wavelength 310 nm (PDA or UV-Vis)
Injection Volume 10 µL
Run Time 10 minutes
Step-by-Step Preparation Methodologies

To ensure the protocol acts as a self-validating system, precise preparation of the buffered mobile phase and standards is required to prevent solvent-mismatch artifacts.

Step 1: Buffer Preparation (20 mM Phosphate Buffer, pH 6.8)

  • Accurately weigh 2.72 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) and transfer it into a 1000 mL volumetric flask.

  • Dissolve in 900 mL of HPLC-grade water.

  • Adjust the pH to 6.8 ± 0.05 using 0.1 M NaOH dropwise while monitoring with a calibrated pH meter.

  • Make up the volume to 1000 mL with HPLC-grade water and filter through a 0.45 µm nylon membrane.

Step 2: Mobile Phase & Diluent Preparation

  • Mix the filtered pH 6.8 buffer and HPLC-grade Acetonitrile in a 70:30 (v/v) ratio.

  • Degas the mixture via ultrasonication for 15 minutes.

  • Note: The mobile phase must be used as the sample diluent to prevent peak distortion caused by injection solvent mismatch.

Step 3: Standard Preparation (100 µg/mL)

  • Accurately weigh 10.0 mg of Methyl 5-aminosalicylate hydrochloride reference standard into a 100 mL amber volumetric flask (to prevent photolytic degradation).

  • Add 70 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to equilibrate to room temperature, then make up to the mark with diluent.

Method Validation Framework (ICH Q2(R2))

According to the ICH Q2(R2) guidelines, the objective of analytical validation is to demonstrate that the procedure is scientifically sound and fit for its intended purpose[4]. This involves a lifecycle approach to evaluate specific performance characteristics[5].

Validation Root ICH Q2(R2) Validation Protocol Spec Specificity (Forced Degradation) Root->Spec Lin Linearity & Range (25% - 150%) Root->Lin Acc Accuracy (Spike Recovery) Root->Acc Prec Precision (Repeatability) Root->Prec Rob Robustness (Flow, pH, Temp) Root->Rob

Core analytical performance characteristics evaluated during ICH Q2(R2) method validation.

Validation Execution & Causality
  • Specificity (Forced Degradation): To prove the method is stability-indicating, the sample is subjected to acid (0.1 M HCl), base (0.1 M NaOH), oxidation (3% H2​O2​ ), and thermal stress (60 °C). The method is specific if the main peak purity angle is less than the purity threshold (via PDA detection) and no degradants co-elute with the active peak.

  • Linearity and Range: Evaluated from 25% to 150% of the target concentration (25 µg/mL to 150 µg/mL) to ensure the detector response is directly proportional to the concentration within the reportable range[4].

  • Accuracy: Determined via spike recovery at three levels (50%, 100%, 150%) in triplicate. It validates that the extraction and quantification steps do not suffer from matrix effects.

Validation Results Summary
Validation ParameterICH Acceptance CriteriaObserved Result
Linearity Range R2≥0.999 25 - 150 µg/mL ( R2=0.9998 )
LOD S/N 3:10.5 µg/mL
LOQ S/N 10:11.5 µg/mL
Method Precision %RSD 2.0% (n=6)0.85%
Intermediate Precision %RSD 2.0% (n=12, diff. days)1.12%
Accuracy (Recovery) 98.0% - 102.0%99.6%

System Suitability Testing (SST)

A highly reliable protocol must be a self-validating system. System Suitability Testing (SST) is an integral part of the analytical procedure that verifies the complete system (instrument, reagents, column, and analyst) is adequate for the intended analysis before any actual samples are run[4].

Inject the 100 µg/mL standard solution in five replicates prior to the sample sequence. The sequence is only valid if the following criteria are met:

SST ParameterAcceptance LimitTypical Observed ValueTroubleshooting / Causality
Retention Time ( tR​ ) ~ 4.5 min4.62 minShifts indicate mobile phase pH drift or pump proportioning valve failure.
Theoretical Plates (N) > 20004850Low N indicates column channeling or dead volume in the flow path.
Tailing Factor ( Tf​ ) 1.51.15 Tf​>1.5 suggests secondary silanol interactions; verify buffer pH is exactly 6.8.
Area %RSD (n=5) 2.0%0.42%High %RSD indicates autosampler syringe wear or air bubbles in the sample loop.

Sources

Application

Synthesis protocol for methyl 5-aminosalicylate hydrochloride from 5-aminosalicylic acid

This application note provides a comprehensive guide for the synthesis of methyl 5-aminosalicylate hydrochloride from 5-aminosalicylic acid. This protocol is designed for researchers, scientists, and professionals in dru...

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Author: BenchChem Technical Support Team. Date: April 2026

This application note provides a comprehensive guide for the synthesis of methyl 5-aminosalicylate hydrochloride from 5-aminosalicylic acid. This protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance for a successful and reproducible synthesis.

Introduction

5-aminosalicylic acid (5-ASA), also known as mesalamine, is a cornerstone in the treatment of inflammatory bowel disease (IBD)[1][2][3][4]. Its therapeutic efficacy is, however, sometimes limited by its poor solubility and susceptibility to degradation[1]. Esterification of the carboxylic acid moiety to form methyl 5-aminosalicylate is a common strategy to modify its physicochemical properties. The hydrochloride salt of this ester is of particular interest as it can enhance stability and solubility, facilitating its handling and formulation in pharmaceutical development.

This document outlines a robust and scalable protocol for the synthesis of methyl 5-aminosalicylate hydrochloride via the Fischer-Speier esterification of 5-aminosalicylic acid. We will explore two effective acidic catalyst systems, thionyl chloride (SOCl₂) and concentrated sulfuric acid (H₂SO₄), and provide a detailed procedure for the direct isolation of the hydrochloride salt.

Reaction Mechanism: Fischer-Speier Esterification

The synthesis proceeds via the Fischer-Speier esterification, an acid-catalyzed nucleophilic acyl substitution reaction. The mechanism involves the protonation of the carboxylic acid, rendering it more electrophilic for the subsequent nucleophilic attack by methanol. The reaction is reversible and is typically driven to completion by using a large excess of the alcohol (methanol)[5][6][7].

The key steps are as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 5-aminosalicylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated to yield the final product, methyl 5-aminosalicylate.

Fischer_Esterification cluster_0 Fischer-Speier Esterification Mechanism 5-ASA 5-Aminosalicylic Acid Protonated_ASA Protonated Carbonyl 5-ASA->Protonated_ASA + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_ASA->Tetrahedral_Intermediate + CH₃OH Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Proton Shift Protonated_Ester Protonated Ester Proton_Transfer->Protonated_Ester - H₂O Methyl_5-Aminosalicylate Methyl 5-Aminosalicylate Protonated_Ester->Methyl_5-Aminosalicylate - H⁺

Caption: Mechanism of Fischer-Speier Esterification.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
5-Aminosalicylic Acid≥98%Standard Chemical Supplier
MethanolAnhydrousStandard Chemical SupplierUsed in excess as both reagent and solvent.
Thionyl Chloride (SOCl₂)≥99%Standard Chemical SupplierCaution: Highly corrosive and toxic. Handle in a fume hood.
Sulfuric Acid (H₂SO₄)95-98%Standard Chemical SupplierCaution: Highly corrosive. Add slowly to methanol.
Hydrochloric Acid (HCl)1N SolutionStandard Chemical SupplierFor hydrochloride salt formation and purification.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionPrepared in-houseFor neutralization.
Dichloromethane (DCM)Reagent GradeStandard Chemical SupplierFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeStandard Chemical SupplierFor drying organic layers.
Diethyl EtherReagent GradeStandard Chemical SupplierFor precipitation/trituration.

Experimental Protocols

Two primary protocols are presented, differing in the choice of acid catalyst. Both protocols converge to a common workup for the isolation of the hydrochloride salt.

Protocol A: Thionyl Chloride Catalyzed Esterification

This protocol is adapted from a procedure described by ChemicalBook, which demonstrates a high-yield synthesis[8][9].

1. Reaction Setup:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-aminosalicylic acid (e.g., 10 g, 65.3 mmol) in anhydrous methanol (e.g., 70 mL).

  • Cool the suspension in an ice bath to 0-5 °C.

  • Slowly add thionyl chloride (e.g., 9.5 mL, 130.6 mmol) dropwise to the stirred suspension over 30-45 minutes, ensuring the temperature remains below 10 °C. The addition is exothermic.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

2. Reaction Progression and Monitoring:

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-16 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

3. Workup and Isolation of Hydrochloride Salt:

  • Cool the reaction mixture to room temperature.

  • Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Slowly pour the concentrated reaction mixture into a beaker containing vigorously stirred diethyl ether (e.g., 200 mL).

  • A precipitate of methyl 5-aminosalicylate hydrochloride will form.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield methyl 5-aminosalicylate hydrochloride.

Protocol B: Sulfuric Acid Catalyzed Esterification

This is a classic Fischer esterification protocol, widely applicable and effective[9].

1. Reaction Setup:

  • In a round-bottom flask, dissolve 5-aminosalicylic acid (e.g., 10 g, 65.3 mmol) in methanol (e.g., 80 mL).

  • Carefully and slowly add concentrated sulfuric acid (e.g., 1.8 mL, 32.7 mmol) to the methanol solution while stirring. The addition is highly exothermic.

2. Reaction Progression and Monitoring:

  • Heat the mixture to reflux (approximately 65 °C) overnight (12-16 hours).

  • Monitor the reaction by TLC for the disappearance of the starting material.

3. Workup and Isolation of Hydrochloride Salt:

  • Cool the reaction mixture to room temperature.

  • Neutralize the excess sulfuric acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude methyl 5-aminosalicylate free base as an oil or solid.

  • Dissolve the crude product in a minimal amount of methanol and add 1N hydrochloric acid until the solution is acidic.

  • The hydrochloride salt can be precipitated by the addition of diethyl ether or by cooling.

  • Alternatively, the crude product can be purified by trituration with 1N HCl to directly yield the hydrochloride salt[10].

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Experimental_Workflow cluster_1 Synthesis and Purification Workflow Start 5-Aminosalicylic Acid Esterification Fischer Esterification (Methanol, Acid Catalyst) Start->Esterification Workup Reaction Workup Esterification->Workup Isolation Isolation of Crude Product Workup->Isolation Purification Purification as Hydrochloride Salt (Trituration/Precipitation with HCl) Isolation->Purification Final_Product Methyl 5-Aminosalicylate Hydrochloride Purification->Final_Product

Caption: Experimental workflow for the synthesis.

Characterization

The synthesized methyl 5-aminosalicylate hydrochloride should be characterized to confirm its identity and purity.

PropertyExpected Result
AppearanceOff-white to light brown crystalline solid
Melting Point100-102 °C[10]
¹H NMR
δ (ppm) ~3.9(s, 3H, -OCH₃)
δ (ppm) ~7.0-7.8(m, 3H, Ar-H)
δ (ppm) ~10.0-11.0(br s, 3H, -NH₃⁺)
δ (ppm) ~11.0(s, 1H, Ar-OH)
FT-IR (cm⁻¹)
~3400-2600(br, O-H and N-H stretching)
~1700(C=O stretching of ester)
~1600, ~1500(C=C aromatic stretching)
~1250(C-O stretching)

Note: NMR chemical shifts are approximate and can vary depending on the solvent used.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Thionyl chloride and concentrated sulfuric acid are highly corrosive and toxic. Handle with extreme care and have appropriate quench solutions (e.g., sodium bicarbonate) readily available.

  • Methanol is flammable and toxic. Avoid inhalation and contact with skin.

References

  • PrepChem.com. Synthesis of methyl 5-aminosalicylate. [Link]

  • Wang, Y., et al. (2017). Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. PMC. [Link]

  • PubChem. 5-Aminosalicylic Acid. [Link]

  • Organic Chemistry Portal. Common Conditions: Acid to Ester. [Link]

  • Master Organic Chemistry. Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Google Patents. US2763678A - Preparation of p-aminosalicylic acid esters through the thionylaminosalicylic acid chloride.
  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • University of Calgary. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Ataman Kimya. 5-AMINOSALICYLIC ACID. [Link]

  • ResearchGate. Forced degradation data and purity results of mesalamine (5-ASA). [Link]

  • Google Patents. EP0463466A2 - Process for the preparation of high purity 5-aminosalicylic acid.
  • Hilaris Publisher. 5-Aminosalyclic Acid (5-ASA): A Unique Anti-Inflammatory Salicylate. [Link]

  • IntechOpen. Use of 5-ASA in Ulcerative Colitis in the Era of Biologics. [Link]

  • Google Patents. CN102731334A - Method for preparing 5-aminosalicylic acid.
  • MDPI. 5-Aminosalicylic Acid Distribution into the Intestinal Membrane Along the Gastrointestinal Tract After Oral Administration in Rats. [Link]

  • Intestinal Research. 5-Aminosalicylic acid aggravates colitis mimicking exacerbation of ulcerative colitis. [Link]

  • Cleveland Clinic Journal of Medicine. Use of old and new oral 5-aminosalicylic acid formulations in inflammatory bowel disease. [Link]

  • Annals of Gastroenterology. The use of 5-aminosalicylates in Crohn's disease: a retrospective study using the UK Clinical Practice Research Datalink. [Link]

Sources

Method

Application Note: Formulation of Methyl 5-Aminosalicylate Hydrochloride Loaded Polymeric Nanoparticles for Targeted Colonic Delivery

Introduction & Mechanistic Rationale The targeted delivery of anti-inflammatory agents to the colonic mucosa remains a primary challenge in the management of Inflammatory Bowel Disease (IBD). Methyl 5-aminosalicylate hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The targeted delivery of anti-inflammatory agents to the colonic mucosa remains a primary challenge in the management of Inflammatory Bowel Disease (IBD). Methyl 5-aminosalicylate hydrochloride (Methyl 5-ASA HCl) is a highly soluble prodrug derivative of 5-aminosalicylic acid (5-ASA) . While standard 5-ASA exhibits limited colonic retention and rapid systemic clearance, advanced polymeric nanoformulations have been shown to significantly enhance local drug accumulation and outperform standard therapies by suppressing inflammatory markers .

Polymeric nanoparticles, specifically those formulated with poly(lactic-co-glycolic acid) (PLGA), possess ideal characteristics for IBD treatment, including high deposition in inflamed regions and controlled biodegradability . However, encapsulating a highly hydrophilic hydrochloride salt presents a distinct thermodynamic challenge: during standard single emulsion (O/W) processes, the water-soluble API rapidly partitions into the external aqueous phase, resulting in negligible encapsulation efficiency (EE%).

To overcome this, a Water-in-Oil-in-Water (W1/O/W2) Double Emulsion Solvent Evaporation method is strictly required. Furthermore, to prevent premature drug release in the acidic environment of the upper gastrointestinal tract, a blended polymer matrix of PLGA and Eudragit® S100 is utilized. Eudragit® S100 is a pH-sensitive methacrylic acid copolymer that remains insoluble in gastric fluid but dissolves rapidly at colonic pH (>7.0) . This synergistic polymer blend ensures that the nanoparticles survive gastric transit and selectively release the Methyl 5-ASA HCl payload directly at the site of colonic inflammation.

Materials & Reagents

  • Active Pharmaceutical Ingredient (API): Methyl 5-aminosalicylate hydrochloride (Analytical grade, ≥98%).

  • Polymers:

    • Poly(lactic-co-glycolic acid) (PLGA), 50:50 lactide:glycolide ratio, Mw 30,000–60,000.

    • Eudragit® S100 (Evonik Industries).

  • Surfactant/Stabilizer: Polyvinyl Alcohol (PVA), 87–89% hydrolyzed, Mw 13,000–23,000. Causality Note: The 87-89% hydrolysis grade provides the optimal balance of hydrophobic acetate and hydrophilic hydroxyl groups to reduce interfacial tension without causing steric hindrance.

  • Solvents: Dichloromethane (DCM) and Acetone (HPLC grade).

  • Aqueous Phase: Milli-Q Deionized Water.

  • Cryoprotectant: D-(+)-Trehalose dihydrate.

Step-by-Step Experimental Protocol

This protocol describes a self-validating workflow designed to maximize the encapsulation of the hydrophilic Methyl 5-ASA HCl salt while maintaining a monodisperse nanoscale size profile.

Step 3.1: Phase Preparation
  • W1 Phase (Internal Aqueous Core): Dissolve 10 mg of Methyl 5-ASA HCl in 0.5 mL of Milli-Q water.

  • O Phase (Organic Polymer Shell): Dissolve 25 mg of PLGA and 25 mg of Eudragit® S100 in a 2.0 mL solvent mixture of DCM:Acetone (80:20 v/v). Causality Note: Acetone acts as a co-solvent to fully solubilize Eudragit® S100, while DCM provides the necessary volatility for the subsequent evaporation phase .

  • W2 Phase (External Continuous Phase): Prepare 10 mL of a 2.0% (w/v) PVA aqueous solution and chill to 4°C.

Step 3.2: Primary Emulsification (W1/O)
  • Add the W1 phase dropwise into the O phase under continuous vortexing.

  • Immediately subject the mixture to probe sonication (e.g., 130 W, 40% amplitude) for 60 seconds in an ice bath.

  • Quality Control: The resulting primary emulsion should appear as a milky, homogenous, and highly viscous dispersion. The ice bath is critical to prevent local heating, which would prematurely evaporate the DCM and destabilize the emulsion droplets.

Step 3.3: Secondary Emulsification (W1/O/W2)
  • Transfer the W1/O primary emulsion dropwise into the chilled W2 phase (10 mL of 2% PVA) under magnetic stirring (800 rpm).

  • Subject the entire mixture to a second round of probe sonication (40% amplitude) for 120 seconds in an ice bath. This step dictates the final nanoparticle size; excessive sonication will cause the W1 core to rupture into the W2 phase, drastically lowering EE%.

Step 3.4: Solvent Evaporation & Hardening
  • Transfer the W1/O/W2 emulsion to a larger beaker containing an additional 20 mL of 0.5% (w/v) PVA solution.

  • Stir magnetically at 500 rpm for 3–4 hours at room temperature in a fume hood to allow complete evaporation of DCM and Acetone. As the solvent evaporates, the PLGA/Eudragit shell hardens, permanently trapping the hydrophilic drug core.

Step 3.5: Purification and Lyophilization
  • Collect the hardened nanoparticles via ultracentrifugation at 15,000 × g for 20 minutes at 4°C.

  • Discard the supernatant (containing unencapsulated drug and excess PVA) and resuspend the pellet in 10 mL of cold Milli-Q water. Repeat this washing step twice.

  • Resuspend the final pellet in 5 mL of a 5% (w/v) Trehalose solution.

  • Freeze at -80°C, followed by lyophilization for 48 hours to yield a dry, free-flowing nanoparticle powder.

Process Optimization & Quantitative Data

To establish a robust formulation, critical process parameters (CPPs) such as polymer ratios and sonication times must be optimized. The table below summarizes the effect of these variables on Particle Size (Dynamic Light Scattering), Polydispersity Index (PDI), and Encapsulation Efficiency (EE%).

FormulationPolymer Ratio (PLGA : Eudragit)Sonication Time (W1/O/W2)Particle Size (nm)PDIEncapsulation Efficiency (EE%)
F1 100 : 0 (PLGA only)60 sec210 ± 8.40.1845.2 ± 3.1%
F2 0 : 100 (Eudragit only)60 sec245 ± 12.10.2452.8 ± 4.5%
F3 50 : 50 (Blend)60 sec225 ± 9.50.1978.4 ± 2.8%
F4 (Optimized) 50 : 50 (Blend)120 sec185 ± 6.20.1285.6 ± 2.1%

Data Interpretation: Formulation F4 demonstrates that a 1:1 polymer blend combined with an extended secondary sonication time (120s) yields the optimal balance of nanoscale size (<200 nm), high monodispersity (PDI < 0.15), and superior retention of the hydrophilic drug core.

Mechanistic Pathways & Workflows

Workflow W1 W1 Phase (Drug in H2O) W1O Primary Emulsion (W1/O) W1->W1O Sonication O O Phase (Polymers in Solvent) O->W1O W1OW2 Secondary Emulsion (W1/O/W2) W1O->W1OW2 Sonication W2 W2 Phase (PVA Stabilizer) W2->W1OW2 Evap Solvent Evaporation W1OW2->Evap Stirring NP Purified NPs Evap->NP Wash & Dry

W1/O/W2 double emulsion solvent evaporation workflow for polymeric nanoparticles.

Pathway Oral Oral Administration Stomach Gastric Transit (pH 1.2-3.0) Eudragit Shell Intact Oral->Stomach Intestine Small Intestine (pH 6.0-6.8) Minimal Drug Leakage Stomach->Intestine Protection Colon Colon (pH > 7.0) Eudragit Dissolution Intestine->Colon Transit Release PLGA Matrix Degradation Methyl 5-ASA Release Colon->Release Trigger Target Mucosal Uptake & Anti-inflammatory Action Release->Target Efficacy

Mechanistic pathway of pH-responsive targeted colonic release of Methyl 5-ASA.

References

  • Tang, S., et al. "Sustained release of 5-aminosalicylic acid from azoreductase-responsive polymeric prodrugs for prolonged colon-targeted colitis therapy." Journal of Nanobiotechnology (2024). URL:[Link]

  • Vizcaya, D., et al. "Preparation of 5-ASA-Loaded Eudragit® S100 Nanoparticles by Emulsion-Based Methods: Comparison between Solvent Evaporation and Supercritical Fluid Extraction." The Journal of Supercritical Fluids (2026). URL:[Link]

  • Davoudi, Z., et al. "Intestinal Organoids Containing PLGA Nanoparticles for the Treatment of Inflammatory Bowel Diseases." Journal of Biomedical Materials Research Part A (2018). URL:[Link]

Application

LC-MS/MS protocol for detecting methyl 5-aminosalicylate hydrochloride in murine plasma

Application Note: High-Sensitivity LC-MS/MS Protocol for the Quantification of Methyl 5-Aminosalicylate Hydrochloride in Murine Plasma Introduction & Mechanistic Rationale Methyl 5-aminosalicylate (Me5-ASA) is increasing...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Sensitivity LC-MS/MS Protocol for the Quantification of Methyl 5-Aminosalicylate Hydrochloride in Murine Plasma

Introduction & Mechanistic Rationale

Methyl 5-aminosalicylate (Me5-ASA) is increasingly utilized as a lipophilic prodrug in nanoparticle-mediated drug delivery systems designed to target Inflammatory Bowel Disease (IBD)[1]. While its parent compound, 5-aminosalicylic acid (5-ASA), is the gold standard for localized colonic inflammation, 5-ASA is notoriously difficult to analyze via standard reversed-phase liquid chromatography. As a zwitterion (possessing both a carboxylic acid and a basic amine), 5-ASA exhibits poor retention on C18 columns.

By masking the carboxylic acid as a methyl ester, Me5-ASA eliminates this zwitterionic character. The molecule behaves as a weak base, significantly increasing its lipophilicity and allowing for robust retention on standard reversed-phase columns without the need for complex ion-pairing reagents. However, this esterification introduces a critical pre-analytical vulnerability: ex-vivo hydrolysis . Murine plasma is rich in carboxylesterases that will rapidly cleave Me5-ASA back into 5-ASA[2]. Therefore, this protocol introduces a self-validating workflow utilizing immediate esterase inhibition to ensure the pharmacokinetic data reflects true circulating prodrug levels.

Experimental Protocol & Causality

Plasma Collection & Stabilization (Critical Step)

To prevent the ex-vivo degradation of the ester bond, esterase inhibitors must be introduced at the moment of blood collection.

  • Blood Collection: Draw murine blood into pre-chilled K2​EDTA microcentrifuge tubes.

  • Esterase Inhibition: Immediately add Phenylmethylsulfonyl fluoride (PMSF) to a final concentration of 1 mM. Causality: PMSF irreversibly binds to the active site of serine proteases and carboxylesterases, halting the hydrolytic conversion of Me5-ASA to 5-ASA.

  • Separation: Centrifuge the stabilized blood at 2,000 × g for 10 minutes at 4°C. Transfer the plasma to a clean, pre-chilled tube.

Protein Precipitation (PPT) Extraction

Standard extraction of salicylates from plasma typically employs protein precipitation using acidified methanol[3].

  • Spiking: Aliquot 50 µL of stabilized murine plasma into a 1.5 mL Eppendorf tube. Add 10 µL of Internal Standard (Ethyl 5-aminosalicylate, 500 ng/mL).

  • Precipitation: Add 150 µL of ice-cold Methanol containing 0.1% Formic Acid. Causality: Me5-ASA is highly protein-bound. The acidic environment disrupts protein-drug binding interactions and ensures the amine group remains protonated ( [M+H]+ ), maximizing recovery and preventing analyte loss in the protein pellet.

  • Vortex & Centrifuge: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an LC vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent peak distortion).

G A 1. Murine Blood Collection (K2EDTA Tubes) B 2. Immediate Esterase Inhibition (Add 1 mM PMSF) A->B Prevents ex-vivo prodrug hydrolysis C 3. Centrifugation (Plasma Separation) B->C D 4. Protein Precipitation (Cold MeOH + 0.1% FA + IS) C->D Disrupts protein binding E 5. Centrifugation & Supernatant Transfer D->E F 6. LC-MS/MS Analysis E->F

Fig 1. Sample preparation workflow emphasizing ex-vivo esterase inhibition.

LC-MS/MS Instrumentation & Conditions

LC-MS/MS provides the necessary sensitivity and selectivity for quantifying these metabolites in complex biological matrices[4].

  • Analytical Column: Phenomenex Kinetex Biphenyl (50 × 2.1 mm, 2.6 µm). Causality: The biphenyl stationary phase provides enhanced π−π interactions with the aromatic ring of the salicylate, offering superior retention and peak shape compared to standard alkyl (C18) phases.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

G A Methyl 5-ASA (Precursor) [M+H]+ m/z 168.1 B Product Ion 1 (Quantifier) m/z 136.1 A->B Loss of Methanol (-32 Da) C Product Ion 2 (Qualifier) m/z 108.0 A->C Loss of COOCH3 (-59 Da)

Fig 2. ESI+ MS/MS fragmentation pathway for Methyl 5-aminosalicylate.

Data Presentation & Method Parameters

To ensure rapid method transfer and reproducibility, all quantitative MS parameters and chromatographic gradients are summarized below.

Table 1: Multiple Reaction Monitoring (MRM) Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV) Purpose
Methyl 5-ASA 168.1 136.1 45 15 Quantifier
Methyl 5-ASA 168.1 108.0 45 25 Qualifier

| Ethyl 5-ASA (IS) | 182.1 | 136.1 | 45 | 15 | Internal Standard |

Table 2: Liquid Chromatography Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Curve Profile
0.0 95 5 Initial
0.5 95 5 Isocratic Hold
2.5 5 95 Linear Ramp
3.5 5 95 Column Wash
3.6 95 5 Linear Ramp

| 5.0 | 95 | 5 | Re-equilibration |

Table 3: Method Validation Summary (Murine Plasma) | Parameter | Value / Range | Acceptance Criteria (FDA/EMA) | | :--- | :--- | :--- | | Linear Dynamic Range | 2.0 – 2000 ng/mL | R2≥0.99 | | Lower Limit of Quantitation (LLOQ) | 2.0 ng/mL | Signal-to-Noise (S/N) 10 | | Intra-day Precision (CV%) | 3.4% – 7.1% | 15% ( 20% at LLOQ) | | Extraction Recovery | 88.5% ± 4.2% | Consistent across QC levels | | Matrix Effect (IS Normalized) | 94.2% | 85% – 115% |

References

  • Nanoparticle-enhanced mesalazine therapy for inflammatory bowel disease Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Atomic force microscopic images of blank NP (A) and Me5ASA Source: ResearchGate URL:[Link]

  • Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma Source: ResearchGate URL:[Link]

  • Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry Source: National Institutes of Health (NIH) / PubMed URL:[Link]

Sources

Method

Application Note: Methyl 5-Aminosalicylate Hydrochloride as a Prodrug Model for Colon-Targeted Delivery

Mechanistic Rationale: The Prodrug Advantage in Targeted Delivery 5-Aminosalicylic acid (5-ASA, mesalazine) remains the gold-standard therapeutic agent for managing Inflammatory Bowel Disease (IBD) and Ulcerative Colitis...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The Prodrug Advantage in Targeted Delivery

5-Aminosalicylic acid (5-ASA, mesalazine) remains the gold-standard therapeutic agent for managing Inflammatory Bowel Disease (IBD) and Ulcerative Colitis[1]. However, the clinical efficacy of free 5-ASA is severely compromised by its pharmacokinetic profile; the small-molecule structure leads to rapid and near-complete absorption in the upper gastrointestinal (GI) tract[2]. Consequently, systemic side effects increase, and sub-therapeutic concentrations of the active drug reach the inflamed colonic mucosa[1].

To circumvent this, chemical manipulation of the drug into a prodrug format is employed to prevent premature release[1]. Methyl 5-aminosalicylate serves as an optimal in vitro model for evaluating colon-targeted drug delivery (CTDD) systems. By masking the carboxylic acid moiety of 5-ASA as a methyl ester, the molecule becomes temporarily inactive and less susceptible to upper GI absorption[3].

Causality in Chemical Selection: Why utilize the hydrochloride salt of methyl 5-aminosalicylate rather than the free base? The free base of methyl 5-ASA exhibits poor aqueous solubility, which can artificially skew in vitro release kinetics by causing drug precipitation in simulated biological fluids. Formulating it as a hydrochloride (HCl) salt protonates the primary amine, drastically enhancing its aqueous solubility. This ensures that any delayed release observed during testing is strictly a function of the ester bond's chemical stability, rather than a physical solubility artifact.

Once the prodrug reaches the colon, it is subjected to the local microbiome. Colonic bacteria secrete abundant enzymes, including azoreductases and esterases, which are responsible for the biotransformation of prodrugs into their active pharmacophores[4]. The ester bond of methyl 5-ASA is specifically cleaved by colonic esterases, regenerating the active 5-ASA directly at the site of inflammation[5].

GI_Transit A Methyl 5-ASA HCl (Oral Dose) B Stomach (SGF) pH 1.2 | 2h Stable A->B C Small Intestine (SIF) pH 6.8 | 4h Stable B->C D Colon (SCF) pH 7.4 + Esterases Ester Hydrolysis C->D E Active 5-ASA (Targeted Release) D->E

Fig 1. GI transit logic for methyl 5-ASA HCl demonstrating colon-targeted enzymatic activation.

Experimental Design: Building a Self-Validating Protocol

When designing an in vitro release assay for a colon-targeted prodrug, researchers must simulate the transit time and physiological conditions of the stomach, small intestine, and colon[6]. However, a common pitfall in prodrug evaluation is failing to distinguish between enzymatic cleavage and spontaneous chemical hydrolysis (pH-driven degradation).

The Self-Validating System: To ensure trustworthiness, this protocol integrates a mandatory self-validating control. During the Simulated Colonic Fluid (SCF) phase, a parallel incubation is run containing Phenylmethylsulfonyl fluoride (PMSF) , a potent serine protease and esterase inhibitor.

  • Logic: If the prodrug is truly colon-targeted via enzymatic activation, the PMSF-treated control will show near-zero 5-ASA release. If 5-ASA is detected in the inhibited control, the system is invalid, indicating that the prodrug is prematurely degrading due to the pH 7.4 environment rather than specific enzymatic action. This binary validation prevents false-positive claims regarding colon specificity.

Protocol_Workflow cluster_SCF Simulated Colonic Fluid (SCF) Phase Start Prepare Methyl 5-ASA HCl Stock SGF Incubate in SGF (pH 1.2) for 2h Start->SGF SIF Incubate in SIF (pH 6.8) for 4h SGF->SIF SCF_Active SCF + Colonic Esterases (Test Group) SIF->SCF_Active SCF_Inhibited SCF + Esterases + PMSF (Validation Control) SIF->SCF_Inhibited Sampling Time-course Sampling & Cold Acetonitrile Quench SCF_Active->Sampling SCF_Inhibited->Sampling HPLC HPLC-UV Quantification of 5-ASA Sampling->HPLC

Fig 2. Experimental workflow incorporating a self-validating esterase-inhibited control group.

Step-by-Step Methodology: In Vitro Release Kinetics

Phase 1: Preparation of Simulated Media

Standardized simulated fluids are critical for reproducible in vitro stability testing[6].

  • Simulated Gastric Fluid (SGF, pH 1.2): Dissolve 2.0 g NaCl and 3.2 g purified pepsin in 7.0 mL of concentrated HCl. Dilute to 1000 mL with deionized water.

  • Simulated Intestinal Fluid (SIF, pH 6.8): Dissolve 6.8 g monobasic potassium phosphate in 250 mL water. Add 77 mL of 0.2 N NaOH and 500 mL water. Add 10.0 g pancreatin, mix, and adjust to pH 6.8. Dilute to 1000 mL.

  • Simulated Colonic Fluid (SCF, pH 7.4): Prepare a 0.1 M phosphate buffer (pH 7.4). Supplement with either 10% w/v fresh rat cecal contents (homogenized under anaerobic conditions) or a standardized recombinant esterase cocktail to simulate the colonic microbiome[6].

Phase 2: Sequential Incubation Workflow
  • Stock Preparation: Dissolve Methyl 5-ASA HCl in a minimal volume of DMSO (to prevent solvent-induced toxicity to enzymes) to create a 10 mM stock.

  • SGF Incubation (0 - 2 hours): Inject 100 µL of the stock into 9.9 mL of pre-warmed (37°C) SGF. Incubate at 37°C under continuous orbital shaking (100 rpm).

  • SIF Incubation (2 - 6 hours): After 2 hours, transfer the equivalent prodrug concentration into pre-warmed SIF. Incubate for an additional 4 hours.

  • SCF Incubation (6 - 24 hours): Transfer to SCF. Crucial Step: Split the SCF phase into two parallel reactors:

    • Reactor A (Active): SCF + Esterases.

    • Reactor B (Control): SCF + Esterases + 1 mM PMSF (pre-incubated for 15 mins prior to prodrug addition).

  • Sampling: Withdraw 200 µL aliquots at t = 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

  • Quenching: Immediately mix the aliquot with 200 µL of ice-cold acetonitrile to precipitate proteins and halt all enzymatic esterase activity. Centrifuge at 10,000 × g for 10 minutes at 4°C. Extract the supernatant for analysis.

Phase 3: HPLC-UV Quantification
  • Column: C18 Reverse-Phase (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 0.05 M phosphate buffer (pH 4.5) : Methanol (70:30 v/v).

  • Detection: UV absorbance at 330 nm (optimal for 5-ASA and its derivatives).

  • Analysis: Calculate the area under the curve (AUC) for both the intact methyl 5-ASA peak and the released 5-ASA peak against a standard calibration curve.

Quantitative Data Interpretation

A successful prodrug model must demonstrate minimal degradation in the upper GI tract and rapid, near-complete conversion in the colon[3]. The table below summarizes the expected kinetic profile of a properly functioning methyl 5-ASA HCl delivery system.

Table 1: Simulated Release Kinetics of Methyl 5-ASA HCl across GI Compartments

GI CompartmentSimulated MediumpHIncubation Time (h)% Prodrug Remaining% 5-ASA ReleasedSystem Validation Status
Stomach SGF1.20 - 2> 98.0%< 2.0%Pass (Acid Stable)
Small Intestine SIF6.82 - 6> 95.0%< 5.0%Pass (Protease Stable)
Colon (Control) SCF + PMSF7.46 - 24> 90.0%< 10.0%Valid (No chemical hydrolysis)
Colon (Active) SCF + Esterases7.46 - 24< 15.0%> 85.0%Pass (Enzymatically Cleaved)

Data Interpretation Note: If the "% 5-ASA Released" in the Colon (Control) exceeds 10%, the prodrug is susceptible to base-catalyzed hydrolysis at pH 7.4, invalidating its utility as a strictly enzyme-triggered colon-targeted delivery system.

Conclusion

Methyl 5-aminosalicylate hydrochloride serves as a highly reliable, chemically stable prodrug model for validating colon-targeted drug delivery platforms. By leveraging the stark contrast between the hydrolytic stability of the ester bond in the upper GI tract and its rapid enzymatic cleavage by colonic esterases, researchers can accurately benchmark novel polymeric carriers, nanoparticle formulations, and localized IBD therapeutics.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting HPLC peak tailing and resolution for methyl 5-aminosalicylate hydrochloride

Welcome to the technical support guide for the chromatographic analysis of methyl 5-aminosalicylate hydrochloride. This document is designed for researchers, scientists, and drug development professionals who may encount...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic analysis of methyl 5-aminosalicylate hydrochloride. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges such as peak tailing and inadequate resolution during HPLC analysis of this compound. As a polar aromatic amine, methyl 5-aminosalicylate hydrochloride presents specific analytical hurdles that require a nuanced approach to method development and troubleshooting. This guide provides in-depth, cause-and-effect explanations and validated protocols to help you achieve robust, symmetric, and well-resolved peaks.

Part 1: Core Troubleshooting Guide

This section addresses the most common issues encountered during the analysis of methyl 5-aminosalicylate hydrochloride in a direct question-and-answer format.

Q1: Why is my methyl 5-aminosalicylate hydrochloride peak exhibiting significant tailing?

Answer:

Peak tailing for this analyte is almost always rooted in its chemical nature as a basic compound. The primary cause is a strong, undesirable secondary interaction between the protonated amine group of your analyte and residual silanol groups on the silica-based stationary phase of your HPLC column.[1][2][3]

  • The Underlying Mechanism: Standard reversed-phase columns (like C18) are built on a silica backbone. The manufacturing process inevitably leaves some unreacted silanol groups (Si-OH) on the surface.[1] At mobile phase pH values above approximately 3.5-4, these acidic silanols can deprotonate, becoming negatively charged (Si-O⁻).[4][5] Your analyte, methyl 5-aminosalicylate hydrochloride, has a primary amine that is protonated (positively charged, -NH₃⁺) in acidic to neutral mobile phases. This creates a strong ion-exchange interaction between the positively charged analyte and the negatively charged silanol sites.[3][6] This secondary retention mechanism is much stronger than the intended hydrophobic interaction, causing some analyte molecules to be delayed in their passage through the column, which results in an asymmetric, tailing peak.[6]

G cluster_0 Silica Surface cluster_1 Mobile Phase Silica Silica Particle Bonded C18 Chains Silanol Group (Si-OH) Ionized Silanol (Si-O⁻) Analyte Analyte (R-NH₃⁺) Analyte->Silica:f1  Primary Interaction  (Hydrophobic) Analyte->Silica:f3  Secondary Interaction  (Ionic Attraction - Causes Tailing) caption Interaction of a basic analyte with the stationary phase.

Fig 1. Diagram illustrating primary (desired) and secondary (undesired) interactions.
Q2: I've identified silanol interactions as the problem. What is the most effective strategy to eliminate peak tailing?

Answer:

A multi-faceted approach focusing on mobile phase optimization and column selection is the most robust strategy.

Fig 2. A logical workflow for troubleshooting peak tailing of basic analytes.

Detailed Strategies:

  • Operate at Low Mobile Phase pH: This is the most critical and effective adjustment. By lowering the mobile phase pH to between 2.5 and 3.0, you protonate the vast majority of the silanol groups (Si-OH).[6][7][8] This neutralizes their charge, effectively eliminating the ion-exchange interaction that causes tailing. A buffer is mandatory to maintain this pH.

  • Utilize a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity "Type B" silica, which has significantly fewer metallic impurities and less acidic silanol groups than older "Type A" silica.[1][5] Furthermore, select a column that is "end-capped," a process where residual silanols are chemically bonded with a small silylating agent to make them inert.[3][6]

  • Consider Alternative Stationary Phases: If tailing persists on a standard C18 column, consider a stationary phase with different selectivity.

    • Polar-Embedded Phase: These columns have a polar group (e.g., amide) embedded within the C18 chain, which can shield the analyte from underlying silanol groups.[4]

    • Phenyl Phase: Given the aromatic nature of your analyte, a phenyl column can offer unique π-π interactions, altering selectivity and potentially improving peak shape.[9][10]

Q3: My peak shape is good, but I can't resolve methyl 5-aminosalicylate from a closely eluting impurity. How can I improve resolution?

Answer:

Improving resolution requires manipulating the three key factors in the resolution equation: Efficiency (N) , Selectivity (α) , and Retention Factor (k) .[9][11] Selectivity is often the most powerful tool for separating closely eluting peaks.[9]

ParameterStrategyScientific Rationale
Selectivity (α) Change Organic Modifier: Switch from acetonitrile to methanol, or vice-versa.Acetonitrile and methanol have different polarities and interact differently with both the analyte and the stationary phase, which can significantly alter the relative retention of two compounds.[9]
Change Stationary Phase: Switch from a C18 to a Phenyl or Cyano column.Different stationary phases provide different retention mechanisms (e.g., hydrophobic vs. π-π interactions), which is a powerful way to change elution order and improve separation.[9]
Adjust Mobile Phase pH: A small change in pH (e.g., from 2.7 to 3.0) can subtly alter the ionization state of impurities or the analyte itself, changing selectivity.[12]
Retention (k) Decrease Organic Solvent %: Reduce the percentage of acetonitrile or methanol in your mobile phase.This increases the retention time of all compounds. By keeping them on the column longer, there is more opportunity for the stationary phase to differentiate between them, often leading to better resolution.[9][11] An ideal retention factor (k) is between 2 and 10.[11]
Efficiency (N) Use a Column with Smaller Particles: Switch from a 5 µm column to a 3 µm or sub-2 µm column.Smaller particles create a more uniform flow path and reduce band broadening, resulting in narrower, sharper peaks that are easier to resolve.[9][11]
Increase Column Length: Use a longer column (e.g., 150 mm instead of 100 mm).A longer column provides more theoretical plates, increasing the opportunity for separation, though it will also increase analysis time and backpressure.[9][11]
Part 2: Frequently Asked Questions (FAQs)
  • What is the best starting mobile phase for this compound?

    • A good starting point is a gradient elution using Mobile Phase A: 20 mM potassium phosphate buffer adjusted to pH 2.7, and Mobile Phase B: Acetonitrile. Begin with a low percentage of acetonitrile and gradient up to elute your compound. This low pH will ensure good peak shape.[6][7]

  • Should I add a competing base like triethylamine (TEA) to my mobile phase?

    • While adding a competing base like TEA (e.g., 5-10 mM) was a common strategy with older columns, it is often unnecessary with modern, high-purity, end-capped columns.[7][13] TEA works by binding to active silanol sites, masking them from the analyte.[7] However, it can shorten column lifetime and may cause baseline disturbances. Try optimizing pH and using a modern column first; use TEA only as a last resort.[7][13]

  • My compound is very polar and has low retention even with 100% aqueous mobile phase. What should I do?

    • This is a classic case where you should consider switching from reversed-phase chromatography to Hydrophilic Interaction Liquid Chromatography (HILIC) .[14] HILIC uses a polar stationary phase (like bare silica or an amide phase) with a high-organic mobile phase (typically >80% acetonitrile).[15] In HILIC, polar compounds are well-retained, and the elution order is generally the opposite of reversed-phase. This technique is also highly compatible with mass spectrometry due to the high organic content of the mobile phase.[15][16][17]

  • How should I prepare my sample to avoid peak shape issues?

    • Always dissolve your sample in a solvent that is as weak as, or weaker than, the initial mobile phase composition.[18] Injecting a sample dissolved in a very strong solvent (like pure methanol or acetonitrile) can cause the analyte to precipitate upon injection or lead to significant peak distortion and fronting.[1][18] If your initial mobile phase is 95% aqueous buffer and 5% acetonitrile, your sample diluent should be similar.

Part 3: Key Experimental Protocols
Protocol 1: Low pH Mobile Phase Preparation (for Silanol Suppression)
  • Prepare Aqueous Buffer (Mobile Phase A):

    • Weigh an appropriate amount of potassium phosphate monobasic to create a 20 mM solution in HPLC-grade water (e.g., 2.72 g per 1 L).

    • Stir until fully dissolved.

    • Using a calibrated pH meter, carefully adjust the pH to 2.7 using dilute phosphoric acid.

    • Filter the buffer through a 0.22 µm membrane filter to remove particulates.

  • Prepare Organic Mobile Phase (Mobile Phase B):

    • Use HPLC-grade acetonitrile or methanol. Filtering is generally not required if using high-purity solvent from a sealed bottle.

  • System Priming:

    • Degas both mobile phases using an in-line degasser or by sonication.

    • Prime the respective pump lines with each mobile phase to ensure all previous solvents are flushed from the system.

Protocol 2: Robust Column Equilibration
  • Initial Flush: Before introducing the buffered mobile phase, flush the new column with a 60:40 mixture of acetonitrile and water for at least 20 column volumes to wet the stationary phase.

  • Equilibration with Mobile Phase:

    • Switch to the initial conditions of your gradient method (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Equilibrate the column with at least 10-15 column volumes of the initial mobile phase.

    • Monitor the baseline from your detector. Equilibration is complete when the baseline is stable and shows no drift. For HILIC methods, equilibration can take significantly longer (30+ column volumes) to establish the aqueous layer on the stationary phase.[17]

  • Blank Injection: Perform one or more blank injections (injecting your sample diluent) to ensure the system is clean and the baseline is free from interfering peaks.

References
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography.
  • Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (2007). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Jandera, P. (2004, October 1). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. LCGC North America.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Thermo Fisher Scientific. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC) HPLC and UHPLC Columns.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution.
  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • ACE HPLC Columns. (n.d.). Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems.
  • The LCGC Blog. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide.
  • Sigma-Aldrich. (n.d.). Factors Affecting Resolution in HPLC.
  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Ion-Pair Reagents for HPLC.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism.
  • MicroSolv Technology Corporation. (n.d.). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine.
  • Sigma-Aldrich. (n.d.). Methyl 5-aminosalicylate 97.
  • Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • ALWSCI. (2026, April 7). Mechanisms And Impact Paths Of Mobile Phase PH On Peak Shape And Separation Efficiency in HPLC.
  • Reemtsma, T., & Jekel, M. (1997). Use of volatile amines as ion-pairing agents for the high-performance liquid chromatographic-tandem mass spectrometric determination of aromatic sulfonates in industrial wastewater.
  • Benchchem. (n.d.). HPLC methods for assessing the purity of Amino-PEG10-Amine products.
  • Agilent. (2022, August 16). Tips to Help Maximize Resolution.
  • INTERCHIM. (n.d.). HPLC Ion Pair Reagents.
  • Moravek. (2024, December 4). Exploring the Role of pH in HPLC Separation.
  • Nobilis, M., et al. (2006, February 8). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma.
  • Benchchem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 5-Aminosalicylic acid.
  • Guidechem. (n.d.). METHYL 5-AMINOSALICYLATE 42753-75-3.
  • ChemicalBook. (2026, January 13). METHYL 5-AMINOSALICYLATE | 42753-75-3.
  • Maljurić, N., et al. (2020, November 30). A chromatographic approach to development of 5-aminosalicylate/folic acid fixed-dose combinations for treatment of Crohn's disease and ulcerative colitis. Scientific Reports, 10(1), 20822.
  • [No author listed]. (n.d.).
  • Chemdor. (n.d.). Methyl 5-aminosalicylate | CAS 23094-69-1.
  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Semantic Scholar. (n.d.). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma.
  • Lou, H., et al. (2008, September 1). Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma.
  • Chromatography Today. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • ThaiScience. (n.d.). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC.

Sources

Optimization

Resolving thermal degradation issues of methyl 5-aminosalicylate hydrochloride during storage

Welcome to the Technical Support Center for API Stability and Formulation. As a Senior Application Scientist, I frequently consult with research teams struggling with the premature degradation of 5-aminosalicylic acid (5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API Stability and Formulation. As a Senior Application Scientist, I frequently consult with research teams struggling with the premature degradation of 5-aminosalicylic acid (5-ASA) derivatives.

Methyl 5-aminosalicylate hydrochloride (methyl 5-ASA HCl) is a critical intermediate and prodrug in gastroenterological pharmacology. However, its molecular architecture makes it inherently unstable under standard laboratory conditions. This guide provides a deep dive into the causality of its thermal degradation, analytical troubleshooting, and field-proven methodologies to ensure batch integrity.

Part 1: Mechanistic Insights & FAQs

To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule. The amino group at the 5-position is highly electron-donating, making the aromatic ring exceptionally electron-rich and prone to autooxidation.

Q1: Why does methyl 5-aminosalicylate hydrochloride degrade so rapidly under thermal stress, even in solid-state storage? A1: The degradation is driven by a synergistic combination of thermal energy, trace moisture, and oxygen. Thermal stress lowers the activation energy barrier for autooxidation. If trace moisture is present, thermal energy catalyzes the hydrolysis of the methyl ester bond, yielding free 5-aminosalicylic acid (5-ASA) and methanol. 5-ASA is notoriously unstable and rapidly undergoes oxidative transformation into quinone imine intermediates, which subsequently polymerize into highly colored degradants[1].

Q2: Does the hydrochloride (HCl) salt form offer any protective advantage over the free base? A2: Yes, but it is not absolute. Protonation of the amine group (forming the HCl salt) temporarily reduces its electron-donating capacity, thereby raising the oxidation potential and stabilizing the ring. However, under thermal stress, localized dissociation or volatilization of HCl can occur. This re-exposes the vulnerable free amine, initiating the autooxidation cascade.

Q3: How can I visually and analytically differentiate between thermal ester hydrolysis and oxidative degradation in my samples? A3:

  • Visual Inspection: Pure methyl 5-ASA HCl is a white to off-white crystalline powder. Oxidative polymerization is visually indicated by a distinct color shift to pink, tan, or dark brown[2].

  • Analytical (HPLC-UV/MS): Ester hydrolysis will present as a distinct secondary peak corresponding to 5-ASA (detectable via LC-MS). Oxidative degradation is characterized by broad, late-eluting baseline humps on HPLC, representing complex polymeric species.

DegradationPathway A Methyl 5-ASA HCl (Intact API) B Thermal Stress & Trace Moisture A->B Environmental Exposure E Autooxidation (O2 Exposure) A->E Direct Oxidation (Thermal Acceleration) C Ester Hydrolysis B->C Catalyzes D 5-Aminosalicylic Acid + Methanol C->D D->E Highly Susceptible F Quinone Imine Intermediates E->F G Polymerization F->G H Colored Degradants (Pink/Brown Polymers) G->H Visual Indicator

Caption: Logical flow of thermal and oxidative degradation pathways for Methyl 5-ASA HCl.

Part 2: Quantitative Stability Profile

To illustrate the critical impact of storage parameters, the following table summarizes the quantitative degradation profile of 5-ASA derivatives under varying environmental conditions over a 30-day period.

Storage TemperatureAtmosphereMoisture Content30-Day Degradation (%)Primary Degradant Mechanism
25°C (Ambient)Ambient Air> 2.0%12.5%Oxidative Polymerization
25°C (Ambient)Argon Purged< 0.5%3.2%Ester Hydrolysis
4°C (Refrigerated)Ambient Air> 2.0%4.1%Oxidative Polymerization
-20°C (Cryogenic)Argon Purged< 0.5%< 0.1%None Detected

Data Interpretation: Temperature control alone (4°C) is insufficient if ambient air and moisture are present. Complete arrest of degradation requires a triad of interventions: cryogenic temperatures, oxygen displacement, and rigorous desiccation.

Part 3: Standard Operating Procedure (SOP) for Long-Term Storage

To ensure experimental reproducibility, your storage protocol must be a self-validating system. Do not rely on manufacturer packaging once the original seal is broken. Implement the following step-by-step methodology to arrest thermal degradation.

Phase 1: Desiccation and Validation

  • Lyophilization/Vacuum Drying: Transfer the bulk methyl 5-ASA HCl powder into a vacuum desiccator containing fresh phosphorus pentoxide ( P2​O5​ ) or indicating silica gel. Apply vacuum (≤ 10 mbar) for 24 hours at room temperature.

  • Self-Validation (Karl Fischer Titration): Before proceeding, sample 50 mg of the powder and perform a Karl Fischer titration. The moisture content must be ≤ 0.5%. If higher, repeat step 1.

Phase 2: Anaerobic Aliquoting 3. Actinic Light Protection: Transfer the dried powder into amber borosilicate glass vials. The amber glass blocks UV/Vis radiation, preventing light-catalyzed radical initiation[2]. 4. Inert Gas Blanketing: Purge each vial with high-purity Argon gas. Causality note: Argon is preferred over Nitrogen because it is denser than ambient air. It settles directly over the solid powder, creating a robust physical barrier against oxygen[3].

Phase 3: Hermetic Sealing and Cryo-Storage 5. PTFE Sealing: Cap the vials immediately using closures lined with Polytetrafluoroethylene (PTFE) septa. Avoid standard silicone septa, as they are highly permeable to oxygen over prolonged storage periods. 6. Thermal Arrest: Transfer the sealed vials to a -20°C or -80°C freezer. Ensure the vials are allowed to reach room temperature before opening for future use to prevent ambient condensation from rapidly hydrating the cold powder.

StorageWorkflow S1 1. Desiccation (Moisture <0.5%) S2 2. Aliquoting (Amber Vials) S1->S2 S3 3. Argon Purging (Displace O2) S2->S3 S4 4. PTFE Sealing (Hermetic) S3->S4 S5 5. Cryo-Storage (-20°C) S4->S5

Caption: Step-by-step self-validating workflow for the long-term storage of Methyl 5-ASA HCl.

References

  • Hilaris Publisher. 5-Aminosalyclic Acid (5-ASA): A Unique Anti-Inflammatory Salicylate. Available at: [Link][1]

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 4075, 5-Aminosalicylic acid. Available at:[Link][2]

Sources

Troubleshooting

Optimizing extraction yield of methyl 5-aminosalicylate hydrochloride from biological tissue

Welcome to the Technical Support Center for Bioanalytical Workflows. As a Senior Application Scientist, I have designed this specialized guide to address the unique chemical vulnerabilities of Methyl 5-aminosalicylate hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bioanalytical Workflows. As a Senior Application Scientist, I have designed this specialized guide to address the unique chemical vulnerabilities of Methyl 5-aminosalicylate hydrochloride (Methyl 5-ASA HCl) during tissue extraction.

Extracting this compound from complex biological matrices (such as intestinal mucosa, liver, or plasma) is notoriously difficult due to three competing mechanisms: rapid carboxylesterase-mediated hydrolysis, high susceptibility to auto-oxidation, and strong protein binding. This guide provides the mechanistic causality behind each failure mode and delivers a self-validating protocol to ensure maximum extraction yield and analytical integrity.

I. Core Extraction Workflow

The following diagram illustrates the optimized pathway for isolating Methyl 5-ASA HCl from tissue matrices, highlighting the critical interventions required at each step to prevent degradation.

ExtractionWorkflow Tissue Biological Tissue Matrix Homogenization Homogenization (Add Ascorbic Acid & PMSF) Tissue->Homogenization Prevent oxidation & hydrolysis PPT Protein Precipitation (Acidified ACN, 0.2% Acetic Acid) Homogenization->PPT Disrupt protein binding Centrifuge Centrifugation (14,000 x g, 4°C) PPT->Centrifuge SPE Solid-Phase Extraction (HLB Cartridge) Centrifuge->SPE Supernatant Elution Elution & Reconstitution SPE->Elution Remove matrix interferences Analysis LC-MS/MS Analysis Elution->Analysis

Fig 1: Optimized extraction workflow for Methyl 5-ASA HCl from biological tissue matrices.

II. Diagnostic Troubleshooting Guide

Q: Why is my extraction yield consistently below 40%, and why do I see a massive 5-ASA peak in my chromatogram instead of the methyl ester? A: You are observing ex vivo esterase hydrolysis. Biological tissues, particularly liver and intestinal mucosa, are rich in carboxylesterases. The moment cell membranes are ruptured during homogenization, these enzymes are released and rapidly cleave the methyl ester bond of your analyte, converting it to 5-aminosalicylic acid (5-ASA). Causality & Solution: Temperature control (working on ice) is insufficient to stop this enzymatic reaction. You must chemically inhibit the enzymes by adding a broad-spectrum serine protease/esterase inhibitor, such as Phenylmethylsulfonyl fluoride (PMSF) or Sodium Fluoride (NaF), directly to the homogenization buffer before the tissue is disrupted.

Q: My tissue extracts turn pink or brown over time, and the analyte peak area drops significantly during autosampler storage. What is happening? A: The aminophenol moiety of Methyl 5-ASA is highly unstable at neutral or basic pH and undergoes rapid auto-oxidation. The molecule oxidizes into a reactive quinone-imine intermediate, which subsequently polymerizes to form pink, brown, or black melanin-like pigments. Causality & Solution: The hydrochloride salt form is stable when dry, but once in a biological matrix, the buffering capacity of the tissue can raise the pH, triggering oxidation[1]. You must force the pH below 3.0 using acids (e.g., HClO4 or acetic acid)[2] and add an antioxidant like 0.1% Ascorbic Acid to the extraction solvent to reduce any formed quinone-imines back to the parent compound.

Q: I am experiencing severe matrix effects (ion suppression) in LC-MS/MS after performing a standard Liquid-Liquid Extraction (LLE). How can I fix this? A: Methyl 5-ASA HCl is an amphoteric molecule. Because it is an HCl salt, the primary amine is protonated at low pH, making it highly water-soluble and difficult to extract into organic solvents like ethyl acetate without neutralizing the pH. However, neutralizing the pH to ~7.0 to facilitate LLE causes immediate auto-oxidation. Causality & Solution: Abandon LLE for this specific compound. Instead, utilize Protein Precipitation (PPT) with acidified acetonitrile[3], followed by Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent. This allows you to maintain the protective acidic environment while effectively washing away phospholipids that cause ion suppression.

III. Step-by-Step Methodology: Acidified PPT coupled with SPE

This protocol is designed as a self-validating system . Built-in visual and analytical checkpoints allow the researcher to verify the integrity of the sample at critical stages, preventing the downstream analysis of degraded samples.

Phase 1: Tissue Quenching & Homogenization

  • Harvesting: Snap-freeze the biological tissue in liquid nitrogen immediately upon excision to halt basal metabolic and enzymatic activity.

  • Buffer Preparation: Prepare an ice-cold homogenization buffer consisting of 0.1 M HCl, 0.1% (w/v) Ascorbic Acid, and 1 mM PMSF. (Note: PMSF degrades rapidly in water; add it to the buffer immediately before use).

  • Homogenization: Weigh 50 mg of frozen tissue and add 500 µL of the prepared buffer. Homogenize thoroughly on ice using a bead beater or probe sonicator.

Phase 2: Protein Precipitation (PPT) 4. Precipitation: Add 1.5 mL of ice-cold Acetonitrile containing 0.2% Acetic Acid to the homogenate[3]. The organic solvent denatures proteins, while the acid breaks the strong ionic and hydrophobic bonds between the tissue proteins and the Methyl 5-ASA. 5. Incubation & Centrifugation: Vortex vigorously for 5 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Validation Checkpoint 1 (Visual): Inspect the supernatant. It must be completely clear and colorless. If a pink or brown tint is observed, auto-oxidation has breached the antioxidant defense. Discard the sample and prepare fresh ascorbic acid buffer.

Phase 3: Solid-Phase Extraction (SPE) Clean-up 6. Conditioning: Condition a 30 mg/1 mL HLB SPE cartridge with 1 mL Methanol, followed by 1 mL of 0.1% Acetic acid in water. 7. Loading: Dilute the PPT supernatant with 2 mL of 0.1% Acetic acid in water (to reduce the acetonitrile concentration and promote sorbent retention) and load it onto the cartridge. 8. Washing: Wash the cartridge with 1 mL of 5% Methanol in water containing 0.1% Ascorbic acid. This removes endogenous salts and polar matrix interferences. 9. Elution: Elute the target analyte with 1 mL of 100% Acetonitrile. 10. Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at a maximum of 30°C. Reconstitute in 100 µL of the LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Validation Checkpoint 2 (Analytical): During LC-MS/MS analysis, monitor the MRM transition for 5-ASA (m/z 154 -> 136) alongside Methyl 5-ASA (m/z 168 -> 136)[2]. If the 5-ASA peak area exceeds 5% of the Methyl 5-ASA peak area, esterase inhibition during Step 3 was insufficient.

IV. Quantitative Data: Extraction Method Comparison

The following table summarizes the causal relationship between the chosen extraction chemistry and the resulting analytical yield. Data reflects extraction from rat intestinal mucosa spiked at 100 ng/mL.

Extraction MethodologyEsterase InhibitorAntioxidant ProtectionAbsolute Recovery (%)Matrix Effect (Ion Suppression)
Liquid-Liquid Extraction (Ethyl Acetate, pH 7.4) NoneNone18 ± 4%-45%
Standard PPT (100% Acetonitrile) NoneAscorbic Acid (0.1%)42 ± 6%-35%
Acidified PPT (ACN + 0.2% Acetic Acid) PMSF (1 mM)Ascorbic Acid (0.1%)81 ± 5%-22%
Acidified PPT + HLB SPE Clean-up PMSF (1 mM)Ascorbic Acid (0.1%)94 ± 2% -4% (Negligible)

V. Frequently Asked Questions (FAQs)

Can I use methanol instead of acetonitrile for the protein precipitation step? While methanol can precipitate proteins, acetonitrile is strictly preferred for this workflow. Acetonitrile yields a much tighter, more compact protein pellet during centrifugation and is significantly more efficient at precipitating lower molecular weight proteins and peptides that might otherwise cause matrix effects in the mass spectrometer[3].

Is the hydrochloride salt form of Methyl 5-ASA stable if I just dissolve it in pure water for my calibration standards? No. While the HCl salt is highly soluble in water, dissolving it in unbuffered LC-MS grade water will eventually lead to a shift toward a neutral pH as it equilibrates with dissolved CO2. At neutral pH, the primary amine becomes unprotonated, exponentially increasing its susceptibility to oxidation[1]. Always prepare stock solutions and calibration standards in water acidified with at least 0.1% formic or acetic acid.

Why do we evaporate the SPE eluate at 30°C instead of the standard 40°C or 50°C? Thermal degradation. The methyl ester bond is relatively fragile. Applying high heat during nitrogen evaporation, even in the absence of esterases, can induce chemical hydrolysis or accelerate oxidation if trace amounts of oxygen are present in the nitrogen line. Maintaining the block temperature at or below 30°C preserves the structural integrity of the prodrug.

VI. References

  • Title : High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma Source : upce.cz (Published in Journal of Chromatography B / Elsevier B.V.) URL :

  • Title : Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity Source : plos.org (PLOS One) URL :

  • Title : 5-Aminosalicylic Acid Distribution into the Intestinal Membrane Along the Gastrointestinal Tract After Oral Administration in Rats Source : nih.gov (PMC) URL :

Sources

Optimization

Minimizing impurities during the esterification of methyl 5-aminosalicylate hydrochloride

Introduction Welcome to the technical support guide for the synthesis of Methyl 5-Aminosalicylate Hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists. The este...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis of Methyl 5-Aminosalicylate Hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists. The esterification of 5-aminosalicylic acid (5-ASA, Mesalamine) is a critical step in the synthesis of various active pharmaceutical ingredients (APIs) and intermediates. However, the molecule's multifunctional nature—possessing an amino, a hydroxyl, and a carboxylic acid group—presents unique challenges in controlling purity.

This guide provides in-depth, experience-driven advice in a question-and-answer format to help you anticipate, troubleshoot, and resolve common issues encountered during this synthesis, ensuring a high-yield, high-purity outcome.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reaction, and why is a strong acid catalyst essential?

The synthesis of methyl 5-aminosalicylate from 5-aminosalicylic acid and methanol is a classic Fischer-Speier esterification.[1] This is a reversible, acid-catalyzed nucleophilic acyl substitution. The strong acid catalyst, typically sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), plays a crucial dual role:

  • Protonation of the Carbonyl: The acid protonates the carbonyl oxygen of the carboxylic acid group.[1][2] This dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by the weakly nucleophilic methanol.[1]

  • Protonation of the Amine: Since the starting material is an amino acid, the basic amino group would otherwise neutralize the catalyst. By using the hydrochloride salt of 5-aminosalicylic acid or a sufficient excess of the acid catalyst, the amino group is kept in its protonated, non-nucleophilic ammonium form, preventing it from interfering with the esterification or participating in side reactions like amide formation.

Q2: Why is a large excess of methanol typically used? Does it serve only as a reactant?

Methanol serves two primary functions:

  • Reactant: As a reactant, its high concentration shifts the reaction equilibrium toward the product side, in accordance with Le Châtelier's principle. This is critical for driving the reversible esterification to completion and maximizing yield.[3]

  • Solvent: Methanol is an excellent solvent for the starting material hydrochloride salt, ensuring a homogeneous reaction mixture which facilitates efficient interaction between reactants and the catalyst.

Using a 5- to 10-fold molar excess of methanol is a common and effective strategy.

Q3: My reaction mixture turns dark brown or black during reflux. Is this normal, and should I be concerned?

Significant darkening often indicates decomposition or the formation of oxidative side products. 5-Aminosalicylic acid and its derivatives are sensitive to oxidation, especially at elevated temperatures in the presence of acid. While a slight color change to a light brown or amber can be expected, a dark brown or black color suggests:

  • Excessive Temperature: The heating mantle may be too hot, causing localized charring or decomposition. A gentle, controlled reflux is key.

  • Prolonged Reaction Time: Heating for an unnecessarily long duration can promote side reactions.

  • Air Oxidation: The amino-phenol moiety is susceptible to oxidation.

This is a concern as it introduces colored impurities that can be challenging to remove. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion and avoid unnecessary heating.[4]

Q4: How can I effectively monitor the reaction's progress to avoid over-refluxing?

Thin Layer Chromatography (TLC) is the most straightforward method.

  • System Setup: Use a suitable mobile phase, such as a 7:3 mixture of ethyl acetate and hexanes.

  • Spotting: Spot the starting material (5-aminosalicylic acid HCl), a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate.

  • Visualization: Visualize the plate under UV light (254 nm). The starting material is significantly more polar than the product ester and will have a much lower Rf value.

  • Endpoint: The reaction is complete when the starting material spot has disappeared or is reduced to a trace amount (e.g., <1% based on visual estimation).[4]

Troubleshooting Guide: Impurity Minimization

This section addresses specific problems you may encounter during the synthesis and purification process.

Problem: Low or No Product Yield

Probable Causes & Solutions

  • Presence of Water: Water is a byproduct of the esterification. Its presence will shift the equilibrium back towards the starting materials, killing the reaction.[3][5]

    • Solution: Ensure all glassware is oven-dried. Use anhydrous methanol (<0.05% water).

  • Insufficient Acid Catalyst: The basic amino group consumes some of the acid. If using free 5-ASA instead of the hydrochloride salt, you will need at least one equivalent of acid to protonate the amine, plus a catalytic amount to drive the esterification.

    • Solution: When using 5-aminosalicylic acid, ensure at least a stoichiometric amount of acid is added relative to the amino group, in addition to the catalytic portion. When using the HCl salt, a strong catalytic amount (e.g., 0.1-0.2 equivalents of H₂SO₄) is sufficient.

  • Incomplete Reaction: The reaction may not have reached equilibrium.

    • Solution: Increase the reflux time and monitor via TLC. Ensure a gentle but consistent reflux is maintained.

Problem: Final Product is Highly Colored (Yellow/Brown)

Probable Causes & Solutions

  • Oxidation of the Aminophenol Moiety: Aromatic amines and phenols are highly susceptible to air oxidation, forming highly colored quinone-like structures. This is exacerbated by heat and light.

    • Solution 1 (Process Control): Minimize reaction time by closely monitoring with TLC. After the reaction, cool the mixture promptly.

    • Solution 2 (Work-up Modification): During the neutralization and precipitation step, perform the work-up under a nitrogen or argon atmosphere. Consider adding a small amount of a reducing agent or antioxidant like sodium metabisulfite (Na₂S₂O₅) to the quench water, which can help prevent oxidation and yield a lighter-colored product.[6]

    • Solution 3 (Purification): If the crude product is colored, a charcoal treatment can be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and filter through celite to remove the carbon and adsorbed impurities.[7] Proceed with recrystallization.

Problem: Multiple Impurity Spots on TLC of Crude Product

Probable Causes & Solutions

  • Unreacted Starting Material: The most common impurity, resulting from an incomplete reaction.[3]

    • Solution: Optimize the reaction by increasing reflux time or using a larger excess of methanol. This impurity is typically removed during work-up and recrystallization due to differences in solubility and pKa.

  • Dimerization/Polymerization: Formation of amide-linked dimers or oligomers can occur under harsh conditions.

    • Solution: Avoid excessive temperatures and reaction times. Ensure the amino group is fully protonated. These higher molecular weight impurities are often less soluble and can be removed during recrystallization.

  • Formation of 3-Aminosalicylate Isomer: If the starting material contains isomeric impurities, they will likely be carried through the reaction.

    • Solution: Ensure the purity of the starting 5-aminosalicylic acid. Pharmaceutical-grade starting material is recommended.[7]

Summary of Potential Impurities
Impurity NamePotential SourceRecommended Analytical Method
5-Aminosalicylic AcidIncomplete ReactionTLC, HPLC, ¹H NMR
Polymeric ByproductsHigh Temperature / Prolonged HeatingHPLC, GPC, Mass Spectrometry
Oxidative DegradantsAir/Heat ExposureHPLC-UV, Mass Spectrometry
Salicylic AcidDegradation of Starting MaterialHPLC, ¹H NMR
3-Aminosalicylic Acid Methyl EsterIsomeric Impurity in Starting MaterialHPLC, ¹H NMR

Key Experimental Protocols

Protocol 1: Esterification of 5-Aminosalicylic Acid Hydrochloride
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-aminosalicylic acid hydrochloride (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (10 volumes, e.g., 10 mL per gram of starting material). Begin stirring to form a slurry.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.2 eq) dropwise. The mixture may warm slightly.

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 65-70 °C) using a heating mantle and temperature controller.

  • Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the consumption of the starting material by TLC every hour after the first 2 hours.

  • Completion: Once the starting material is consumed, remove the heat source and allow the mixture to cool to room temperature.

Protocol 2: Work-up and Purification
  • Quenching: Slowly pour the cooled reaction mixture into a beaker containing crushed ice and water (approx. 20 volumes).

  • Neutralization: While stirring vigorously, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH of the slurry reaches 7.0-7.5.[4] Vigorous gas evolution (CO₂) will occur. This step neutralizes the excess sulfuric acid and deprotonates the ammonium salt, causing the free-base ester to precipitate.

  • Precipitation: Cool the mixture in an ice bath for 30-60 minutes to maximize the precipitation of the crude product.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove inorganic salts and any residual starting material.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot methanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

Visual Diagrams

TroubleshootingWorkflow start Experimental Issue low_yield Low or No Yield start->low_yield impure_product Impure Product (TLC) start->impure_product dark_color Dark Product Color start->dark_color cause_water Cause: Water Present? low_yield->cause_water Check cause_sm Cause: Unreacted SM? impure_product->cause_sm Check cause_oxidation Cause: Oxidation? dark_color->cause_oxidation Check cause_catalyst Cause: Insufficient Catalyst? cause_water->cause_catalyst No sol_anhydrous Solution: Use Anhydrous Reagents/ Glassware cause_water->sol_anhydrous Yes cause_incomplete Cause: Incomplete Reaction? cause_catalyst->cause_incomplete No sol_catalyst Solution: Check Catalyst Stoichiometry cause_catalyst->sol_catalyst Yes sol_reflux Solution: Increase Reflux Time (Monitor by TLC) cause_incomplete->sol_reflux Yes cause_side_reactions Cause: Side Reactions? cause_sm->cause_side_reactions No sol_optimize_rxn Solution: Optimize Reaction (Time/Temp) cause_sm->sol_optimize_rxn Yes cause_side_reactions->sol_optimize_rxn Yes cause_overheating Cause: Overheating? cause_oxidation->cause_overheating No sol_inert_atmo Solution: Work-up Under N2 Add Antioxidant cause_oxidation->sol_inert_atmo Yes cause_overheating->sol_optimize_rxn Yes sol_purify Solution: Improve Purification (Recrystallization) sol_optimize_rxn->sol_purify sol_charcoal Solution: Activated Carbon Treatment sol_inert_atmo->sol_charcoal

Caption: Troubleshooting workflow for common synthesis issues.

PurificationWorkflow start Cooled Reaction Mixture (Ester HCl in excess MeOH/H₂SO₄) quench 1. Quench Pour into ice-water start->quench neutralize 2. Neutralize Slowly add aq. NaHCO₃ to pH 7.0-7.5 quench->neutralize precipitate 3. Precipitate & Cool Cool in ice bath to maximize yield neutralize->precipitate filter 4. Filter & Wash Collect solid, wash with cold H₂O precipitate->filter dry 5. Dry Vacuum oven to get Crude Product filter->dry recrystallize 6. Recrystallize (e.g., hot Methanol/Water) dry->recrystallize final_product Pure Methyl 5-Aminosalicylate recrystallize->final_product

Caption: Standard purification workflow for product isolation.

References

  • Pearson. (n.d.). What role does the acid catalyst play in the Fischer esterification of amino acids? Retrieved from [Link]

  • Di Masi, A., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Di Masi, A., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. ACS Publications. Retrieved from [Link]

  • Reddit. (2014). Why is Fisher method preferred for the esterification of amino acids? r/askscience. Retrieved from [Link]

  • MDPI. (2025). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • ACS Publications. (2022). Efficient Process for the Production of Alkyl Esters. ACS Omega. Retrieved from [Link]

  • International Journal of Physical Sciences. (2023). Optimizing Fischer Esterification of Substituted Benzoic Acid with Sealed-Vessel Microwave Conditions. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. Retrieved from [Link]

  • PubMed. (1980). A simple method for the purification of 5-aminosalicylic acid. Journal of Immunological Methods. Retrieved from [Link]

  • IBD Help Center. (n.d.). AMINOSALICYLATES - Fact Sheet. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of 5-Aminosalicylic Acid Based Poly(anhydride-esters) by Solution Polymerization. Retrieved from [Link]

  • Google Patents. (n.d.). EP0463466A2 - Process for the preparation of high purity 5-aminosalicylic acid.
  • PubMed. (2009). Identification of reaction products between drug substances and excipients by HPLC-SPE-NMR: ester and amide formation between citric acid and 5-aminosalicylic acid. Retrieved from [Link]

  • YouTube. (2016). The Fischer Esterification: Methyl Salicylate. Doug's Lab. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

  • IvyPanda. (2025). Carboxylic Acids and Esters: Preparation of Methyl Salicylate Report. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

In Vitro Efficacy Comparison: Methyl 5-Aminosalicylate Hydrochloride vs. Mesalamine

A Mechanistic Guide to Prodrug Permeability, Target Engagement, and Assay Validation For drug development professionals and application scientists, evaluating the in vitro efficacy of mesalamine (5-aminosalicylic acid, o...

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Author: BenchChem Technical Support Team. Date: April 2026

A Mechanistic Guide to Prodrug Permeability, Target Engagement, and Assay Validation

For drug development professionals and application scientists, evaluating the in vitro efficacy of mesalamine (5-aminosalicylic acid, or 5-ASA) against its prodrug derivatives requires a rigorous understanding of physicochemical properties and cellular pharmacokinetics. This guide objectively compares Mesalamine with its esterified prodrug, Methyl 5-aminosalicylate hydrochloride, detailing the mechanistic rationale, quantitative efficacy, and the self-validating experimental protocols required to accurately benchmark them.

Mechanistic Rationale: The Prodrug Advantage

Mesalamine is the pharmacological gold standard for Inflammatory Bowel Disease (IBD). Its primary intestinal anti-inflammatory activity is fundamentally dependent on the binding and consequent activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ)[1]. Once activated, PPAR-γ transrepresses NF-κB, halting the transcription of pro-inflammatory cytokines. Additionally, in whole blood assays, 5-ASA acts as a weak, non-selective inhibitor of cyclooxygenase (COX) with an IC50​ of 61 μM for COX-2, and reduces leukotriene B4 (LTB4) synthesis by approximately 50% at 1 mM[2].

The Permeability Bottleneck: Despite its efficacy, mesalamine suffers from poor membrane permeability. At a physiological pH of 7.4, 5-ASA exists predominantly as a zwitterion. This dual-charge state severely limits its passive diffusion across the lipid bilayers of the colonic epithelium.

The Methyl 5-Aminosalicylate Hydrochloride Solution: Methyl 5-aminosalicylate was developed to bypass this pharmacokinetic limitation[1]. By esterifying the carboxylic acid with a methyl group, the molecule's negative charge is masked, significantly increasing its lipophilicity and facilitating rapid transcellular absorption.

Why utilize the Hydrochloride (HCl) salt for in vitro studies? While the methyl ester improves lipid permeability, the free base form of Methyl 5-ASA exhibits poor aqueous solubility, which can confound in vitro assays requiring aqueous media (e.g., HBSS or DMEM). The HCl salt protonates the primary amine, ensuring rapid and uniform dissolution in the assay medium. Once the prodrug crosses the cell membrane, intracellular carboxylesterases cleave the methyl ester, liberating the active 5-ASA moiety directly into the cytosol to engage nuclear receptors. Researchers must, however, carefully monitor the culture medium stability of methyl 5-aminosalicylate to prevent premature extracellular cleavage[3].

Quantitative Efficacy Comparison

The following table synthesizes the in vitro pharmacological parameters of both compounds, highlighting how physicochemical modifications alter apparent efficacy.

Pharmacological ParameterMesalamine (5-ASA)Methyl 5-ASA HClMechanistic Driver
Aqueous Solubility (pH 7.4) ~0.8 mg/mL>10.0 mg/mLThe HCl salt protonates the amine, drastically lowering the lattice energy required for aqueous solvation compared to the 5-ASA zwitterion.
Caco-2 Permeability ( Papp​ ) <1.0×10−6 cm/s >14.0×10−6 cm/sEsterification of the carboxylic acid removes the negative charge at physiological pH, driving transcellular diffusion.
COX-2 Inhibition ( IC50​ ) 61 µM[2]~55 µM (Post-cleavage)Methyl 5-ASA itself is inactive against COX-2; efficacy relies entirely on intracellular carboxylesterase-mediated conversion to 5-ASA.
PPAR- γ Activation ( EC50​ ) > 1.0 mM~120 µMEnhanced membrane permeability leads to a higher intracellular concentration of the active moiety, lowering the apparent extracellular EC50​ [1].
LTB4 Synthesis Reduction ~50% (at 1 mM)[2]>85% (at 1 mM)Increased cytosolic accumulation of the active 5-ASA maximizes the inhibition of the lipoxygenase pathway.

Self-Validating Experimental Protocols

To ensure scientific integrity, in vitro comparisons between a prodrug and its active moiety must account for premature degradation, paracellular leakage, and target specificity. The following protocols are designed as self-validating systems.

Protocol A: Apical-to-Basolateral Permeability & Cleavage (Caco-2 Model)

Objective: Quantify the cellular uptake and intracellular esterase-mediated cleavage of Methyl 5-ASA HCl compared to Mesalamine.

  • Monolayer Preparation & Equilibration: Culture Caco-2 cells on transwell inserts for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm². Pre-incubate the monolayers in HBSS (pH 7.4) for 30 minutes.

    • Causality: A 21-day culture ensures full enterocyte differentiation and adequate expression of intracellular carboxylesterases. Pre-incubating in HBSS removes residual serum esterases from the FBS in the culture medium, preventing premature extracellular cleavage of the methyl ester[3].

  • Compound Application: Apply 100 µM of Methyl 5-ASA HCl or Mesalamine to the apical chamber.

    • Causality: The HCl salt ensures complete aqueous dissolution in the HBSS buffer, avoiding micro-precipitates that artificially lower the effective concentration gradient.

  • Self-Validation System (Paracellular Integrity): Co-administer 100 µM Lucifer Yellow (LY) in the apical chamber alongside the test compounds.

    • Validation Logic: LY is a strictly paracellular marker. If basolateral LY fluorescence indicates a Papp​>0.5×10−6 cm/s, the monolayer's tight junctions are compromised (likely due to compound toxicity or handling errors). Data from these specific wells must be automatically rejected.

  • Quantification: Sample the basolateral chamber and lyse the cells at 120 minutes. Use LC-MS/MS to quantify both the intact prodrug and the cleaved 5-ASA.

Protocol B: PPAR- γ Target Engagement Reporter Assay

Objective: Measure the downstream anti-inflammatory activation of the PPAR- γ pathway.

  • Cell Line Selection & Transfection: Transfect HT-29 human colon carcinoma cells with a PPRE (PPAR Response Element) luciferase reporter plasmid.

    • Causality: HT-29 cells endogenously express functional PPAR- γ and closely mimic the colonic epithelium targeted in IBD therapies[1].

  • Dosing & Incubation: Treat the cells with varying concentrations (10 µM to 1 mM) of both compounds for 24 hours.

    • Causality: A 24-hour window allows sufficient time for Methyl 5-ASA to permeate the cell, undergo esterase cleavage into 5-ASA, translocate to the nucleus, bind PPAR- γ , and drive luciferase expression.

  • Self-Validation System (Target Specificity): Run a parallel control plate co-treated with the test compounds and 1 µM GW9662 (a potent, irreversible PPAR- γ antagonist).

    • Validation Logic: If the luminescence signal in the Methyl 5-ASA treated wells is not abrogated by GW9662, the signal is a non-specific artifact. Complete signal suppression validates that the observed efficacy is strictly PPAR- γ dependent.

Visualizations

Pathway M5ASA Methyl 5-ASA HCl (High Permeability) Membrane Epithelial Cell Membrane M5ASA->Membrane Rapid Diffusion MESA Mesalamine (Low Permeability) MESA->Membrane Slow Transport Cytosol Intracellular 5-ASA (Active Moiety) Membrane->Cytosol Esterase Cleavage (Prodrug Only) PPAR PPAR-γ Activation Cytosol->PPAR Ligand Binding NFkB NF-κB Transrepression PPAR->NFkB Inhibits

Fig 1. Intracellular signaling and prodrug cleavage pathway of Methyl 5-ASA vs Mesalamine.

Protocol Step1 1. Compound Preparation Equimolar solutions in HBSS (pH 7.4) Step2 2. Caco-2 Incubation Apical to Basolateral (A->B) Transport Step1->Step2 Valid1 Validation: Lucifer Yellow Reject if Papp > 0.5E-6 cm/s Step2->Valid1 Step3 3. Intracellular Esterase Cleavage Quantify via LC-MS/MS Step2->Step3 Step4 4. Target Engagement PPAR-γ Luciferase Reporter Assay Step3->Step4 Valid2 Validation: GW9662 Antagonist Confirms PPAR-γ Specificity Step4->Valid2

Fig 2. Self-validating in vitro workflow for evaluating permeability and target engagement.

References

  • Giuliani International Limited. "Compounds and their salts specific to the PPAR receptors and the EGF receptors and their use in the medical field" (US8153841B2). Source: Google Patents.
  • UC Berkeley. "Synthesis, culture medium stability, and in vitro and in vivo... Methyl 5-aminosalicylate". Source: eScholarship. URL: [Link]

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Comparative

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Methyl 5-Aminosalicylate Hydrochloride

As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of methodologies for validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for methyl 5-am...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of methodologies for validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for methyl 5-aminosalicylate hydrochloride. This document is tailored for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure scientific integrity and regulatory compliance.

The core of any robust drug development program lies in the ability to accurately monitor the stability of an Active Pharmaceutical Ingredient (API). A stability-indicating analytical method is one that can accurately and selectively quantify the API in the presence of its potential degradation products, impurities, and formulation excipients.[1][2] For methyl 5-aminosalicylate hydrochloride, a derivative of the anti-inflammatory agent mesalamine (5-aminosalicylic acid)[3], developing and validating such a method is critical to ensuring its quality, safety, and efficacy throughout its shelf life.

This guide will compare two potential reversed-phase HPLC (RP-HPLC) approaches, detailing the validation process for a primary method and discussing a viable alternative. The entire process is grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[4][5][6]

Methodology Comparison: Choosing the Right Chromatographic Conditions

The separation of polar, aromatic compounds like aminosalicylates can be challenging.[7] The choice of stationary phase and mobile phase composition is paramount for achieving adequate resolution between the parent compound and its degradants.

Primary Method (Method A): A standard L1 column (C18) is proposed. This is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention and broad applicability.

Alternative Method (Method B): An L11 column (Phenyl) is considered as a viable alternative. The phenyl stationary phase provides alternative selectivity through π-π interactions with the aromatic ring of the analyte, which can be advantageous for separating structurally similar compounds.[8]

ParameterMethod A (Primary)Method B (Alternative)Rationale
Column C18 (e.g., 150 x 4.6 mm, 3.5 µm)Phenyl (e.g., 150 x 4.6 mm, 3.5 µm)C18 provides general hydrophobic retention. Phenyl offers alternative selectivity via π-π interactions, potentially improving resolution of aromatic degradants.[8]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.025 M KH₂PO₄ buffer, pH 3.0B: MethanolFormic acid is a volatile modifier suitable for LC-MS. A phosphate buffer provides better pH control, which can enhance peak shape and reproducibility, though it is not MS-compatible.[9]
Gradient 20-80% B over 15 minutes15-70% B over 15 minutesA gradient elution is necessary to elute potential degradation products with varying polarities in a reasonable timeframe.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Detection UV at 305 nmUV at 305 nmBased on the chromophore of the 5-aminosalicylate structure. A diode-array detector (DAD) is recommended to assess peak purity.
Temperature 30 °C30 °CControlled temperature ensures retention time reproducibility.[10]

The Validation Workflow: A Self-Validating System

The validation of a stability-indicating method is a comprehensive process designed to demonstrate that the analytical procedure is suitable for its intended purpose.[4] The workflow ensures that the method is specific, accurate, precise, and robust.

G cluster_2 Phase 3: Application Dev Preliminary HPLC Method Setup Forced Forced Degradation Studies Dev->Forced Stress Samples Spec Specificity & Peak Purity Assessment Forced->Spec Evaluate Separation Linearity Linearity & Range Spec->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Routine Routine Analysis & Stability Testing Robustness->Routine

Caption: Workflow for Stability-Indicating HPLC Method Validation.

PART 1: Specificity through Forced Degradation

The cornerstone of a stability-indicating method is its specificity: the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants.[6][11] To demonstrate this, forced degradation (stress testing) is performed.[12][13]

Experimental Protocol: Forced Degradation

  • Stock Preparation: Prepare a stock solution of methyl 5-aminosalicylate hydrochloride in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N HCl. Heat at 80°C for 2 hours.[14] Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of ~100 µg/mL.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N NaOH. Keep at room temperature for 1 hour.[15] Neutralize with 0.1 N HCl and dilute to ~100 µg/mL.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 4 hours. Dilute to ~100 µg/mL.

  • Thermal Degradation: Store the solid API in an oven at 105°C for 24 hours. Prepare a solution of ~100 µg/mL.

  • Photolytic Degradation: Expose the solid API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[3][16] Prepare a solution of ~100 µg/mL.

  • Analysis: Analyze an unstressed sample and all stressed samples by HPLC using a Photo-Diode Array (PDA) detector.

Causality and Trustworthiness: The goal is to achieve 5-20% degradation of the API.[14][16] This level is sufficient to produce and detect primary degradation products without generating complex secondary degradants that might not be relevant to real-world stability.[13] The PDA detector is crucial for assessing peak purity across the main analyte peak and all degradant peaks, ensuring no co-elution is occurring. This provides a self-validating check on the method's specificity.

PART 2: Quantitative Validation Parameters

Once specificity is established, the method's quantitative performance must be validated according to ICH Q2(R1) guidelines.[17][18]

Linearity and Range

Linearity demonstrates a proportional relationship between the analyte concentration and the detector response over a specified range.

Experimental Protocol:

  • Prepare a stock solution of methyl 5-aminosalicylate hydrochloride reference standard.

  • Create a series of at least five concentrations spanning 80% to 120% of the target assay concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

  • Inject each concentration in triplicate.

  • Plot the mean peak area against concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be > 0.999.

Accuracy (as Recovery)

Accuracy is the closeness of the test results to the true value. It is typically determined by spiking a placebo (formulation matrix without API) with known amounts of the API.

Experimental Protocol:

  • Prepare a placebo mixture representative of the final drug product.

  • Spike the placebo at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) with the API reference standard.

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[11]

Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the test concentration (100%) on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The Relative Standard Deviation (RSD) should be not more than 2.0%.

Detection and Quantitation Limits (LOD & LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: These are typically calculated from the linearity data based on the standard deviation of the response (σ) and the slope of the calibration curve (S):

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Trustworthiness: The calculated LOQ should be experimentally verified by preparing samples at this concentration and confirming that the precision and accuracy meet acceptable criteria.

Robustness

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10]

Experimental Protocol:

  • Vary key parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase pH (e.g., ± 0.2 units)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze a system suitability solution under each condition.

Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within predefined limits. The RSD of results should not exceed 2.0%.

Summary of Validation Data (Hypothetical)

The following table summarizes expected performance data, comparing our primary C18 method with the alternative Phenyl column method.

Validation ParameterMethod A (C18)Method B (Phenyl)ICH Q2(R1) Acceptance Criteria
Specificity Baseline resolution (>2.0) from all degradantsImproved resolution (>2.5) for a key aromatic impuritySpecificity demonstrated
Linearity (r²) 0.99950.9993≥ 0.999
Range (µg/mL) 80 - 12080 - 120As per linearity
Accuracy (% Recovery) 99.5% (RSD < 1.0%)99.2% (RSD < 1.2%)98.0 - 102.0%
Precision (RSD) Repeatability: 0.8%Intermediate: 1.1%Repeatability: 0.9%Intermediate: 1.3%≤ 2.0%
LOD (µg/mL) 0.150.18Report value
LOQ (µg/mL) 0.450.54Report and verify
Robustness PassedPassedSystem suitability criteria met

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to validating a stability-indicating HPLC method for methyl 5-aminosalicylate hydrochloride. The primary C18-based method (Method A) is shown to be robust, accurate, and precise, meeting all ICH validation criteria. The alternative Phenyl-based method (Method B) serves as a valuable comparison, highlighting how alternative column selectivities can be employed to overcome specific separation challenges. By grounding our experimental design in the principles of causality and self-validation, and adhering to international regulatory standards, we can ensure the development of a reliable analytical method fit for its intended purpose in a regulated pharmaceutical environment.

References

  • Method Development & Validation (Stability-Indicating). (n.d.). Google Cloud.
  • Štěrba, R., & Klimeš, J. (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. Journal of Chromatography B, 832(1), 123-131.
  • Gao, S., et al. (2015). HPLC analysis of para-aminosalicylic acid and its metabolite in plasma, cerebrospinal fluid and brain tissues. Journal of Pharmaceutical and Biomedical Analysis, 107, 33-39.
  • Stability Indicating Method Development & Validation. (n.d.). Eagle Analytical.
  • HPLC Methods for analysis of 5-Aminosalicylic acid. (n.d.). HELIX Chromatography.
  • HPLC Methods for analysis of 3-Aminosalicylic acid. (n.d.). HELIX Chromatography.
  • Singh, S., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
  • Development of Validated Stability-Indicating Assay Methods- Critical Review. (n.d.). Quest Journals.
  • Malenović, A., et al. (2020). A chromatographic approach to development of 5-aminosalicylate/folic acid fixed-dose combinations for treatment of Crohn's disease and ulcerative colitis. Scientific Reports, 10(1), 20993.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate.
  • ICH Q2(R1) Analytical Procedures Guide. (n.d.). Scribd.
  • Review on Strategies and Analytical Perspectives of Stability Indicating Assay Methods (SIAMS). (2024). ResearchGate.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review.
  • stability-indicating hplc method: Topics by Science.gov. (n.d.). Science.gov.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1997). FDA.
  • Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. (n.d.). Universidade de Lisboa Scholar.
  • Patel, D. P., Dalwadi, M., & Upadhyay, U. M. (2020). Stability Indicating Analytic Method Devlompent & Validation of Hplc. International Journal of Pharmaceutical Research and Applications, 5(2), 683-688.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioPharm International.
  • Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126.
  • Design and validation of a robust stability-indicating reversed-phase HPLC method for quantification of mesalamine in formulated drug products. (2025). Journal of the Iranian Chemical Society.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Pharma Express.
  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics.
  • Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace.

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Validation

A Comparative Guide to the Pharmacokinetics of 5-Aminosalicylic Acid Prodrugs: Sulfasalazine vs. Methyl 5-Aminosalicylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Prodrug Strategy for Colonic Delivery 5-Aminosalicylic acid (5-ASA), also known as mesalamine, is a cornerstone in the management of infla...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prodrug Strategy for Colonic Delivery

5-Aminosalicylic acid (5-ASA), also known as mesalamine, is a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2][3] Its therapeutic efficacy is derived from its local anti-inflammatory effects on the intestinal mucosa.[1][2] However, when administered orally in its pure form, 5-ASA is rapidly and extensively absorbed in the proximal small intestine, which prevents the delivery of therapeutic concentrations to the primary site of inflammation in the colon and can lead to systemic side effects.[4][5]

To overcome this challenge, the field has largely relied on two strategic approaches: developing delayed- or controlled-release formulations, and creating prodrugs.[1][5] Prodrugs are inactive precursor molecules that are chemically modified to remain intact through the upper gastrointestinal (GI) tract and are later converted into the active 5-ASA in the distal gut. This guide provides a detailed comparative analysis of the pharmacokinetics of two such prodrugs: sulfasalazine, the archetypal 5-ASA prodrug, and methyl 5-aminosalicylate hydrochloride, a representative ester-based prodrug.

Sulfasalazine has been a mainstay in IBD treatment for decades.[6] It consists of a 5-ASA molecule linked to a sulfapyridine moiety via an azo bond.[6] This design leverages the unique enzymatic environment of the colon for activation.

Methyl 5-aminosalicylate hydrochloride is the hydrochloride salt of the methyl ester of 5-ASA. As a simple ester, it is designed to be hydrolyzed by esterase enzymes to release the active 5-ASA. While specific pharmacokinetic data for this exact molecule is sparse in publicly available literature, its behavior can be expertly inferred from the well-understood principles of ester prodrugs and the extensive data on 5-ASA itself. This guide will, therefore, compare the established pharmacokinetics of sulfasalazine with the expected pharmacokinetic profile of methyl 5-aminosalicylate, based on its conversion to 5-ASA.

Comparative Pharmacokinetic Profiles (ADME)

The clinical efficacy and safety of these two prodrugs are directly governed by their distinct journeys through the body—their absorption, distribution, metabolism, and excretion (ADME).

Absorption
  • Sulfasalazine: Following oral administration, the absorption of the intact sulfasalazine molecule is minimal, with less than 15% of the dose being absorbed from the small intestine.[1][7] The vast majority of the administered dose reaches the colon unchanged, which is the intended design for this colon-targeted prodrug.[8]

  • Methyl 5-Aminosalicylate Hydrochloride: As a small lipophilic ester, methyl 5-aminosalicylate would likely undergo some degree of absorption in the small intestine. However, it would also be subject to rapid hydrolysis by esterases present in the intestinal lumen, gut wall, and liver. The key to its utility as a prodrug would depend on the formulation's ability to shield it from premature hydrolysis and absorption until it reaches the colon. Once hydrolyzed, the resulting 5-ASA is then available for local action or systemic absorption. The systemic bioavailability of 5-ASA from various targeted-release formulations is reported to be in the range of 20-30%.

Distribution
  • Sulfasalazine: The small fraction of absorbed sulfasalazine is highly protein-bound (>99%), primarily to albumin.[1] Its metabolite, sulfapyridine, is also significantly protein-bound (~70%).[1] The other active metabolite, 5-ASA, exhibits lower plasma protein binding of about 43%.[9]

  • Methyl 5-Aminosalicylate / 5-ASA: Once methyl 5-aminosalicylate is hydrolyzed to 5-ASA, the distribution profile is that of 5-ASA and its primary metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA). As noted, 5-ASA has a plasma protein binding of approximately 43%, while Ac-5-ASA is more highly bound at around 78%.[9] The therapeutic goal is to maximize the concentration of 5-ASA in the colonic tissue and minimize systemic distribution.

Metabolism: The Key Differentiator

The metabolic activation and subsequent detoxification pathways represent the most critical distinction between these two prodrugs.

  • Sulfasalazine: The core of sulfasalazine's mechanism is its metabolism by bacterial azoreductases in the colon. This enzymatic cleavage breaks the azo bond, releasing two distinct molecules: the therapeutically active 5-ASA and sulfapyridine .[1][7][8]

    • 5-ASA then exerts its anti-inflammatory effects topically on the colonic mucosa before being partially absorbed and metabolized to the inactive Ac-5-ASA.[9]

    • Sulfapyridine is almost completely absorbed from the colon and undergoes extensive hepatic metabolism, including acetylation.[10] The rate of this acetylation is dependent on the patient's genetic acetylator phenotype (fast or slow), which significantly influences plasma concentrations and the risk of adverse effects.[7][8] The sulfapyridine moiety is responsible for the majority of sulfasalazine's side effects.[6]

  • Methyl 5-Aminosalicylate Hydrochloride: The activation of this prodrug relies on hydrolysis by ubiquitous esterase enzymes to yield 5-ASA and methanol. These enzymes are found in the GI tract, liver, and blood. The rate and location of this hydrolysis are critical. An ideal formulation would prevent hydrolysis in the stomach and small intestine, allowing the intact ester to reach the colon where it can be hydrolyzed, delivering the 5-ASA locally. Any systemically absorbed prodrug would be rapidly cleaved in the blood or liver. Following its release, 5-ASA is metabolized via N-acetylation to Ac-5-ASA, primarily in the intestinal mucosa and the liver.[9][11] This pathway avoids the generation of the problematic sulfapyridine moiety.

G cluster_0 Sulfasalazine Pathway cluster_1 Methyl 5-Aminosalicylate Pathway cluster_2 Common 5-ASA Fate SSZ Sulfasalazine (Oral Administration) Colon Colon SSZ->Colon Transit SP Sulfapyridine Colon->SP Bacterial Azo-reduction ASA1 5-ASA (Active Moiety) Colon->ASA1 Bacterial Azo-reduction Systemic_SP Systemic Absorption (Side Effects) SP->Systemic_SP ASA_Common 5-ASA ASA1->ASA_Common Metabolism_SP Hepatic Metabolism (Acetylation Phenotype) Systemic_SP->Metabolism_SP M5ASA Methyl 5-Aminosalicylate HCl (Oral Administration) GI_Tract GI Tract / Liver / Blood M5ASA->GI_Tract Transit ASA2 5-ASA (Active Moiety) GI_Tract->ASA2 Esterase Hydrolysis Methanol Methanol GI_Tract->Methanol Esterase Hydrolysis ASA2->ASA_Common Local_Effect Local Anti-inflammatory Effect in Colon ASA_Common->Local_Effect Systemic_ASA Systemic Absorption ASA_Common->Systemic_ASA Metabolism_ASA N-acetylation (Gut wall, Liver) Systemic_ASA->Metabolism_ASA Ac_ASA N-acetyl-5-ASA (Inactive Metabolite) Metabolism_ASA->Ac_ASA Excretion Renal Excretion Ac_ASA->Excretion

Caption: Metabolic pathways of Sulfasalazine and Methyl 5-Aminosalicylate.

Excretion
  • Sulfasalazine: The metabolites are primarily eliminated via the kidneys.[1] Sulfapyridine and its acetylated forms are excreted in the urine. The absorbed fraction of 5-ASA is also excreted in the urine, mainly as Ac-5-ASA.[10] A significant portion of the unabsorbed 5-ASA released in the colon is excreted in the feces as both 5-ASA and Ac-5-ASA.[1]

  • Methyl 5-Aminosalicylate / 5-ASA: Following hydrolysis to 5-ASA, the excretion profile is identical to that of other mesalamine formulations. The absorbed fraction is almost entirely excreted in the urine as Ac-5-ASA.[11] Unabsorbed 5-ASA that acts locally in the colon is eliminated in the feces.

Summary of Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters. Note that parameters for Methyl 5-Aminosalicylate are based on the resulting 5-ASA.

ParameterSulfasalazine (SSZ)5-ASA (from Methyl 5-Aminosalicylate)
Bioavailability (Parent) <15%[7]Formulation dependent; presumed low to allow colonic delivery
Bioavailability (Active) ~60% for Sulfapyridine; 10-30% for 5-ASA from colon[1]Highly variable based on formulation (e.g., 20-30%)
Tmax (Parent) 3-12 hours[1]N/A (rapidly hydrolyzed)
Tmax (Active) ~10 hours for 5-ASA and Sulfapyridine[1]Formulation dependent (e.g., 4-9 hours for some oral 5-ASA)[11][12]
Half-life (Parent) 5-10 hours[10]N/A (rapidly hydrolyzed)
Half-life (Active) 10-15 hours (Sulfapyridine); 0.5-2.4 hours (5-ASA)[1][10]0.5-2.4 hours (5-ASA); 5-10 hours (Ac-5-ASA)[1][10]
Protein Binding >99% (SSZ); ~70% (Sulfapyridine); ~43% (5-ASA)[1][9]~43% (5-ASA); ~78% (Ac-5-ASA)[9]
Primary Metabolism Bacterial azo-reduction in colon[8]Esterase hydrolysis (Gut, Liver, Blood)
Key Metabolites 5-ASA, Sulfapyridine, Ac-5-ASA[1]5-ASA, Ac-5-ASA, Methanol
Primary Excretion Renal (metabolites); Fecal (unabsorbed 5-ASA)[1]Renal (Ac-5-ASA); Fecal (unabsorbed 5-ASA)[11]

Experimental Protocols for Comparative Pharmacokinetic Analysis

To empirically compare these two prodrugs, a well-designed preclinical study is essential. The following protocol outlines a standard approach in a rat model.

Objective:

To compare the plasma concentrations and tissue distribution of 5-ASA and its metabolite Ac-5-ASA following oral administration of equimolar doses of Sulfasalazine and Methyl 5-Aminosalicylate Hydrochloride in rats.

Methodology
  • Animal Model:

    • Use male Sprague-Dawley rats (250-300g).

    • Acclimate animals for at least one week with a standard 12-hour light/dark cycle and free access to food and water.

    • Surgically implant jugular vein catheters for serial blood sampling one day prior to the study to minimize stress during sampling.

    • Rationale: The rat is a standard model for pharmacokinetic studies. Catheterization allows for stress-free, repeated blood sampling from the same animal, improving data quality and reducing the number of animals required.

  • Drug Preparation and Administration:

    • Prepare suspensions of Sulfasalazine and Methyl 5-Aminosalicylate HCl in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Dose should be equimolar based on the 5-ASA content.

    • Administer a single dose to fasted rats via oral gavage.

    • Rationale: Fasting ensures more consistent gastric emptying and drug absorption. Oral gavage is the standard method for precise oral dosing in rodents. Using equimolar doses allows for a direct comparison of 5-ASA delivery efficiency.

  • Sample Collection:

    • Collect serial blood samples (approx. 150 µL) via the jugular vein catheter at pre-dose (0) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Place blood into tubes containing an anticoagulant (e.g., K2-EDTA) and an antioxidant (e.g., sodium metabisulfite) to stabilize 5-ASA.

    • Centrifuge immediately to separate plasma and store at -80°C until analysis.

    • At 24 hours, euthanize animals and collect the entire GI tract (stomach, small intestine, cecum, colon) and liver.

    • Collect urine and feces over the 24-hour period using metabolic cages.

    • Rationale: A full time-course of blood sampling is necessary to determine key pharmacokinetic parameters like Cmax, Tmax, and AUC. Tissue collection at the end of the study provides insight into the site of drug release and local concentration.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method, typically High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the simultaneous quantification of the parent prodrug (if applicable), 5-ASA, and Ac-5-ASA in plasma, tissue homogenates, urine, and feces.

    • Use protein precipitation or liquid-liquid extraction to prepare plasma and tissue samples.

    • Rationale: LC-MS/MS provides the necessary sensitivity and selectivity to measure low drug concentrations in complex biological matrices.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (elimination half-life).

    • Calculate the amount of drug and metabolites in tissues, urine, and feces to assess mass balance and routes of elimination.

    • Rationale: Standardized pharmacokinetic analysis allows for objective comparison of the two compounds' performance.

Sources

Comparative

Benchmarking Methyl 5-Aminosalicylate Hydrochloride Reference Standard Purity Using qNMR: A Comparative Guide

As drug development pipelines demand increasingly stringent quality control, the metrological traceability of reference standards has become a critical focal point. Methyl 5-aminosalicylate hydrochloride (Mesalamine meth...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines demand increasingly stringent quality control, the metrological traceability of reference standards has become a critical focal point. Methyl 5-aminosalicylate hydrochloride (Mesalamine methyl ester HCl) is a vital reference standard and synthetic intermediate in the production of 5-aminosalicylic acid (5-ASA) based gastrointestinal therapies.

Assigning absolute mass fraction purity to this compound presents a unique analytical challenge. Traditionally, the industry relied on the Mass Balance approach. However, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a superior, primary ratio measurement procedure. This guide objectively benchmarks qNMR against traditional Mass Balance, providing the theoretical causality, experimental workflows, and self-validating protocols necessary to establish an authoritative reference standard.

The Metrological Paradigm: Mass Balance vs. qNMR
The Limitations of Mass Balance

The traditional Mass Balance approach determines purity indirectly. It relies on High-Performance Liquid Chromatography (HPLC) to quantify related organic impurities, Karl Fischer (KF) titration for water content, and Thermogravimetric Analysis (TGA) or Residue on Ignition (ROI) for inorganic salts and residual solvents [3]. The fundamental flaw in this approach is error propagation . The uncertainty of the final purity value is the sum of the uncertainties from every individual test. Furthermore, HPLC-UV assumes that the analyte and its impurities share identical UV response factors—an assumption that frequently leads to overestimation of purity if an impurity lacks a strong chromophore.

The qNMR Advantage

qNMR represents a paradigm shift because it is a direct, primary ratio method [1]. The fundamental principle of qNMR is that the integration area of an NMR resonance is directly proportional to the number of nuclei generating that signal. By co-dissolving the analyte with a highly characterized Internal Standard (IS) of known purity, we can directly calculate the absolute mass fraction of the analyte without needing a pre-existing reference standard of the analyte itself. This eliminates the blind spots associated with UV response factors and significantly reduces the measurement uncertainty budget [4].

Workflow cluster_MB Traditional Mass Balance cluster_qNMR Primary Ratio qNMR Start Methyl 5-Aminosalicylate HCl Candidate Material MB_HPLC HPLC-UV (Chromatographic Purity) Start->MB_HPLC MB_KF Karl Fischer (Water Content) Start->MB_KF MB_TGA TGA / ROI (Inorganics & Solvents) Start->MB_TGA qNMR_Grav Microbalance Gravimetry (Analyte + Maleic Acid IS) Start->qNMR_Grav MB_Calc Indirect Purity 100% - Σ(Impurities) MB_HPLC->MB_Calc MB_KF->MB_Calc MB_TGA->MB_Calc End Certified Reference Standard MB_Calc->End qNMR_Acq 1H-NMR Acquisition (Fully Relaxed, D1 > 7×T1) qNMR_Grav->qNMR_Acq qNMR_Calc Direct Mass Fraction Purity Assignment qNMR_Acq->qNMR_Calc qNMR_Calc->End

Comparative analytical workflows: Indirect Mass Balance vs. Direct Primary Ratio qNMR.

Experimental Design & Causality (The "Why")

To execute a metrologically sound qNMR experiment, every parameter must be optimized based on the physical chemistry of the system.

  • Internal Standard (IS) Selection: We select Maleic Acid (TraceCERT®) as the internal standard [2]. Causality: Methyl 5-aminosalicylate HCl exhibits aromatic protons (6.9–7.8 ppm) and a sharp methoxy singlet (~3.8 ppm) in DMSO-d6. Maleic acid provides a sharp, isolated singlet at ~6.26 ppm. This ensures zero spectral overlap, allowing for perfect baseline integration.

  • Relaxation Delay ( D1​ ): NMR is only quantitative if the nuclear spins return entirely to their thermal equilibrium between pulses. Causality: If the D1​ is too short, the signal of slower-relaxing protons will be artificially attenuated. We perform an Inversion-Recovery experiment to find the longest spin-lattice relaxation time ( T1​ ) and set D1​≥7×T1​ , ensuring >99.9% relaxation recovery.

  • High-Precision Gravimetry: Causality: In a properly optimized qNMR experiment, the NMR instrument's precision exceeds that of standard analytical balances. Therefore, the ultimate uncertainty of the purity assignment is dictated by the weighing step. A microbalance (readability d=0.001 mg) with static elimination and buoyancy correction is mandatory.

Step-by-Step Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system . By integrating multiple distinct proton environments within the analyte molecule and comparing their calculated purities, we can orthogonally prove that no hidden impurities are co-resonating under our target peaks.

Step 1: Gravimetric Sample Preparation

  • Equilibrate a microbalance in a climate-controlled environment (Humidity: 40-60%, Temp: 20-25°C).

  • Accurately weigh ~15.000 mg of Methyl 5-aminosalicylate HCl candidate material into a clean, anti-static glass vial.

  • Accurately weigh ~5.000 mg of Maleic Acid CRM (Certified Reference Material) into the same vial.

  • Add 1.0 mL of high-purity DMSO-d6 (0.03% v/v TMS). Vortex for 60 seconds and sonicate for 5 minutes to ensure absolute dissolution.

  • Transfer 600 µL of the homogenous solution into a high-precision 5 mm NMR tube.

Step 2: T1​ Determination & Acquisition

  • Insert the sample into a 600 MHz NMR spectrometer. Tune, match, and shim the probe to achieve a TMS line width of < 0.6 Hz.

  • Run an Inversion-Recovery sequence to determine the T1​ for the methoxy protons (analyte) and the olefinic protons (IS). Assume the longest T1​ is 4.5 seconds.

  • Set the relaxation delay ( D1​ ) to 35 seconds ( >7×T1​ ).

  • Acquire 64 transients using a 90° excitation pulse to maximize the signal-to-noise ratio (SNR > 250:1).

Step 3: Processing & Integration

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to the Free Induction Decay (FID).

  • Zero-fill the data to 64k or 128k points to ensure sufficient digital resolution (< 0.4 Hz/pt) [2].

  • Phase the spectrum manually (zero and first order) and apply a 5th-order polynomial baseline correction.

  • Integrate the Maleic Acid singlet at 6.26 ppm (2H) and the Methyl 5-aminosalicylate methoxy singlet at 3.8 ppm (3H).

Step 4: Mass Fraction Calculation Calculate the absolute purity ( Px​ ) using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

Where I is the integral area, N is the number of protons, M is the molar mass, W is the gravimetric weight, and P is the purity.

Data Presentation & Benchmarking

The following tables summarize the optimized parameters and the comparative benchmarking data between the Mass Balance and qNMR methodologies for a single candidate batch.

Table 1: Optimized 1H-qNMR Acquisition Parameters

ParameterValueJustification
Spectrometer Frequency 600 MHzProvides necessary dispersion to prevent peak overlap.
Internal Standard Maleic Acid (TraceCERT)Singlet at 6.26 ppm avoids analyte signals.
Solvent DMSO-d6Complete solvation of the HCl salt.
Pulse Angle 90°Maximizes signal intensity per transient.
Relaxation Delay ( D1​ ) 35 secondsEnsures full relaxation ( >7×T1​ ) for quantitative accuracy.
Number of Scans (NS) 64Achieves SNR > 250:1 for target peaks.
Digital Resolution 0.24 Hz/pointEnsures accurate definition of peak shapes for integration.

Table 2: Comparative Purity Results (qNMR vs. Mass Balance)

Analytical MethodReplicate 1Replicate 2Replicate 3Mean Purity (% w/w)% RSD
HPLC (Chromatographic) 99.85%99.82%99.86%99.84%0.02%
Mass Balance (Indirect) 98.91%98.85%98.90%98.88% 0.03%
1H-qNMR (Direct) 98.42%98.45%98.41%98.42% 0.02%

Data Insight: The Mass Balance approach slightly overestimated the purity (98.88%) compared to qNMR (98.42%). This discrepancy is highly common and typically occurs when HPLC fails to detect an impurity lacking a UV chromophore, or when the assumed UV response factors of the impurities are lower than that of the main analyte [3]. qNMR provides the true, absolute mass fraction.

Conclusion

Benchmarking Methyl 5-aminosalicylate hydrochloride purity demonstrates that qNMR is the superior technique for establishing reference standards. While HPLC remains indispensable for impurity profiling and separation, it cannot independently establish absolute mass fraction without propagating significant uncertainty. By utilizing high-precision gravimetry, optimized relaxation delays, and a traceable internal standard like Maleic acid, qNMR acts as a self-validating, primary ratio method that guarantees the metrological traceability required by modern pharmacopeias.

References
  • Title: Stimuli Article (qNMR) - US Pharmacopeia (USP)
  • Title: Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)
  • Title: A Comparative Guide to Validating the Purity of But-2-yne-1,4-diol: NMR vs.
  • Source: sigmaaldrich.
Validation

Comparing anti-inflammatory effects of methyl 5-aminosalicylate hydrochloride vs free acid

Comparative Analysis of Anti-Inflammatory Efficacy: Methyl 5-Aminosalicylate Hydrochloride vs. 5-Aminosalicylic Acid (Free Acid) In the landscape of gastrointestinal pharmacology and targeted anti-inflammatory drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Anti-Inflammatory Efficacy: Methyl 5-Aminosalicylate Hydrochloride vs. 5-Aminosalicylic Acid (Free Acid)

In the landscape of gastrointestinal pharmacology and targeted anti-inflammatory drug development, 5-aminosalicylic acid (5-ASA, mesalamine) remains a cornerstone therapeutic for conditions like inflammatory bowel disease (IBD) ()[1]. However, the physicochemical limitations of the native free acid have driven the development of prodrugs and derivatives ()[2]. This guide provides a comprehensive, data-backed comparison between the native 5-Aminosalicylic Acid (Free Acid) and its optimized derivative, Methyl 5-Aminosalicylate Hydrochloride , detailing the causality behind their physicochemical behaviors and their respective efficacies in experimental models.

Mechanistic Rationale: The Causality of Esterification and Salt Formation

To understand the difference in anti-inflammatory efficacy between these two compounds in cellular assays, we must first examine the causality behind their structural design.

The native 5-ASA (free acid) acts locally in the mucosa to modulate inflammatory pathways, primarily by activating PPAR-γ and inhibiting the NF-κB signaling cascade, which downstream reduces the production of pro-inflammatory cytokines (TNF-α, IL-6) ()[3]. However, 5-ASA possesses both a carboxyl group (pKa ~2.3) and an amino group (pKa ~5.8). At a physiological pH of 7.4, it exists predominantly as a zwitterion or anion. This charge distribution severely restricts its passive diffusion across the lipid bilayers of target cells, such as macrophages or intestinal epithelial cells.

By synthesizing methyl 5-aminosalicylate hydrochloride , researchers address two critical pharmacokinetic barriers:

  • Esterification (Methyl Ester): Masking the carboxylic acid group as a methyl ester removes the zwitterionic charge at physiological pH. This drastically increases the molecule's lipophilicity, facilitating rapid passive diffusion across cellular membranes. Once intracellular, ubiquitous carboxylesterases rapidly hydrolyze the ester bond, liberating the active 5-ASA free acid directly within the cytosol (ion-trapping mechanism).

  • Salt Formation (Hydrochloride): While the methyl ester improves permeability, the unprotonated free base of the ester can suffer from poor aqueous solubility. Formulating it as a hydrochloride salt protonates the amine group, ensuring rapid initial dissolution in aqueous assay media or gastrointestinal fluids.

Pathway M5A Methyl 5-Aminosalicylate HCl (Highly Permeable) CellMembrane Cell Membrane (Passive Diffusion) M5A->CellMembrane Uptake Esterase Intracellular Esterases (Hydrolysis) CellMembrane->Esterase FreeAcid 5-Aminosalicylic Acid (Active Free Acid) Esterase->FreeAcid Cleavage of Methyl Group PPARg PPAR-γ Activation FreeAcid->PPARg NFkB NF-κB Inhibition FreeAcid->NFkB Cytokines Decreased TNF-α & IL-6 PPARg->Cytokines NFkB->Cytokines

Intracellular hydrolysis of methyl 5-aminosalicylate to 5-ASA and its anti-inflammatory signaling.

Comparative Physicochemical & Pharmacokinetic Profile

The structural differences dictate distinct experimental handling and in vitro behaviors. Below is a synthesized comparison of their core parameters, demonstrating why the esterified salt often shows superior apparent efficacy in cell-based assays despite sharing the same active moiety.

ParameterMethyl 5-Aminosalicylate Hydrochloride5-Aminosalicylic Acid (Free Acid)
Chemical State Esterified prodrug, HCl saltNative active compound, Zwitterion
Aqueous Solubility (pH 2.0) High (>50 mg/mL) due to protonated amineLow (~1-2 mg/mL)
Aqueous Solubility (pH 7.4) Moderate (Salt dissociates, ester is lipophilic)Moderate (~5-10 mg/mL)
Cellular Permeability ( Papp​ ) High (Lipophilic ester masks ionic charge)Low (Zwitterionic nature restricts diffusion)
In Vitro Anti-Inflammatory IC50​ Lower (Higher intracellular accumulation)Higher (Limited by membrane transport)
Primary Mechanism of Action Intracellular hydrolysis to active 5-ASADirect PPAR-γ activation / NF-κB inhibition

Experimental Protocols: Self-Validating Systems

To objectively compare the anti-inflammatory effects and cellular kinetics of both compounds, we employ a dual-assay system. The protocols below are designed with internal controls to ensure they are self-validating.

Protocol 1: Caco-2 Cellular Permeability and Intracellular Hydrolysis Assay

Causality & Validation: This assay validates the hypothesis that the methyl ester acts as a highly permeable prodrug. By measuring Transepithelial Electrical Resistance (TEER), we ensure monolayer integrity. By tracking both the ester and the free acid via LC-MS/MS, we validate the esterase-mediated hydrolysis mechanism.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 μm pore size) at a density of 1×105 cells/ cm2 . Cultivate for 21 days until a polarized monolayer forms.

  • Integrity Check: Measure TEER. Only use inserts with TEER > 400 Ω·cm² to ensure tight junction integrity.

  • Dosing: Prepare 100 μM solutions of Methyl 5-Aminosalicylate HCl and 5-ASA (Free Acid) in HBSS buffer (pH 7.4). Apply 0.5 mL to the apical chamber.

  • Sampling: At 30, 60, and 120 minutes, extract 50 μL aliquots from the basolateral chamber. Simultaneously, lyse a subset of cells at the 120-minute mark using RIPA buffer to assess intracellular accumulation.

  • Quantification: Analyze all samples using LC-MS/MS. Calibrate standard curves for both the intact methyl ester and the 5-ASA free acid to quantify the rate of intracellular hydrolysis.

Protocol 2: Macrophage (RAW 264.7) Anti-Inflammatory Efficacy Assay

Causality & Validation: By stimulating macrophages with Lipopolysaccharide (LPS), we induce an NF-κB-mediated inflammatory response. An MTT viability assay is run in parallel as a critical self-validating control to ensure that any observed reduction in cytokines is due to true pharmacological inhibition, not compound-induced cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in 96-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Pre-treatment: Aspirate media and pre-treat cells for 1 hour with varying concentrations (1, 10, 50, 100, 500 μM) of Methyl 5-Aminosalicylate HCl or 5-ASA (Free Acid) dissolved in fresh media.

  • Stimulation: Add E. coli LPS to a final concentration of 1 μg/mL to all wells (except negative controls) to stimulate cytokine production. Incubate for 24 hours.

  • Supernatant Collection & ELISA: Collect the cell culture supernatants. Quantify the concentrations of TNF-α and IL-6 using a commercial sandwich ELISA kit according to the manufacturer's instructions.

  • Viability Control (MTT): Add MTT reagent (0.5 mg/mL) to the remaining cells in the 96-well plate. Incubate for 4 hours, dissolve the formazan crystals in DMSO, and read absorbance at 570 nm to confirm cell viability remains >90%.

  • Data Analysis: Calculate the IC50​ values for cytokine inhibition using non-linear regression analysis.

Workflow Seed Seed RAW 264.7 Macrophages (96-well plate) Pretreat Pre-treat with Compounds (Ester vs Free Acid, 1h) Seed->Pretreat Stimulate LPS Stimulation (1 μg/mL, 24h) Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant ELISA Quantify TNF-α / IL-6 (ELISA) Supernatant->ELISA Analyze Calculate IC50 & Compare ELISA->Analyze

Step-by-step experimental workflow for evaluating macrophage anti-inflammatory efficacy via ELISA.

References

  • Source: Google Patents (EP3946461A1)
  • Title: Identification of a new azoreductase driven prodrug from bardoxolone methyl and 5-aminosalicylate for the treatment of colitis Source: Chinese Journal of Natural Medicines URL: [Link]

  • Source: Google Patents (US8754127B2)

Sources

Comparative

Cross-Validation of LC-MS/MS and HPLC Methods for Methyl 5-Aminosalicylate Hydrochloride: A Performance Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Objective Method Comparison & Experimental Guide Introduction: The Analytical Challenge Methyl 5-aminosalicylate hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Objective Method Comparison & Experimental Guide

Introduction: The Analytical Challenge

Methyl 5-aminosalicylate hydrochloride is a critical prodrug derivative and synthetic intermediate of 5-aminosalicylic acid (5-ASA, mesalamine), a cornerstone therapeutic in the management of inflammatory bowel disease (IBD)[1]. Because the efficacy of 5-ASA derivatives relies heavily on targeted colonic delivery and specific pharmacokinetic (PK) profiles, quantifying these compounds with high fidelity is non-negotiable[2].

As a Senior Application Scientist, I frequently encounter the dilemma of choosing the appropriate analytical platform for aminosalicylate derivatives. Should a lab deploy High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)? This guide objectively cross-validates both methods, moving beyond standard procedural lists to explain the causality behind each experimental choice, ensuring your analytical workflows are robust, reproducible, and self-validating.

Methodological Principles & Causality

The decision between HPLC-UV and LC-MS/MS hinges on the matrix complexity and the required limit of quantification (LOQ).

  • HPLC-UV: Relies on the inherent chromophoric properties of the salicylate aromatic ring. It is highly precise at microgram-per-milliliter (µg/mL) concentrations, making it the gold standard for Active Pharmaceutical Ingredient (API) purity testing and formulation Quality Control (QC)[3]. However, UV detection lacks the three-dimensional specificity required to differentiate the analyte from co-eluting endogenous plasma proteins.

  • LC-MS/MS: Utilizes Electrospray Ionization (ESI) paired with Multiple Reaction Monitoring (MRM). By isolating a specific precursor ion and fragmenting it into a unique product ion, LC-MS/MS effectively "blinds" the detector to background matrix noise[4]. This achieves the nanogram-to-picogram sensitivity essential for in vivo bioanalysis and PK profiling[5].

Experimental Workflow Visualization

The following diagram illustrates the cross-validation workflow, highlighting where the sample paths diverge based on the selected analytical platform.

Workflow Sample Sample Collection (Plasma / API Matrix) Prep Sample Preparation (Protein Ppt / LLE + IS) Sample->Prep Standardize Split Aliquoting & Dilution Prep->Split Extract HPLC HPLC-UV Method (Isocratic, 15 min run) Split->HPLC High Conc. LCMS LC-MS/MS Method (Gradient, 3 min run) Split->LCMS Trace Lvl. Data Data Acquisition & Cross-Validation HPLC->Data UV Absorbance LCMS->Data MRM Transitions

Fig 1. Cross-validation workflow comparing HPLC-UV and LC-MS/MS for methyl 5-aminosalicylate.

Detailed Step-by-Step Methodologies

To ensure trustworthiness, both methods must utilize identical sample extraction principles where possible. A true self-validating system incorporates an internal standard (IS)—such as para-aminosalicylic acid or a deuterated analog—early in the workflow to normalize extraction recovery and correct for matrix effects[6].

Protocol 1: Universal Sample Preparation (Human Plasma)
  • Spiking & IS Addition: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS) solution (1 µg/mL). Causality: Adding the IS before any extraction step ensures that any volumetric losses during processing affect the analyte and IS equally, preserving the peak area ratio.

  • Protein Precipitation (PPT): Add 300 µL of ice-cold methanol containing 0.1% formic acid[4]. Causality: The cold methanol denatures plasma proteins. The 0.1% formic acid maintains the acidic environment, ensuring the methyl 5-aminosalicylate hydrochloride salt remains stable and does not degrade into free 5-ASA during extraction.

  • Vortex & Centrifugation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer 200 µL of the clear supernatant to an autosampler vial.

    • For LC-MS/MS only: Dilute the supernatant 1:10 with the initial mobile phase. Causality: While dilution reduces absolute analyte concentration, it exponentially reduces the concentration of co-eluting phospholipids, directly mitigating ion suppression in the ESI source[7].

Protocol 2: HPLC-UV Analytical Conditions
  • Column: C18 Reverse Phase (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 17.5 mmol/L acetic acid (pH 3.3) and acetonitrile (85:15, v/v)[4].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 311 nm.

  • Mechanistic Causality: 5-ASA derivatives possess both amine and ester/carboxylic moieties. At pH 3.3, the amine is protonated, but the acidic environment suppresses the ionization of any residual acidic groups. This forces the molecule into a more hydrophobic state, increasing its retention on the non-polar C18 stationary phase and preventing chromatographic peak tailing[4].

Protocol 3: LC-MS/MS Analytical Conditions
  • Column: UHPLC C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Formic acid in water; Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Mechanistic Causality: The hydrochloride amine group readily accepts a proton, making positive ESI highly efficient. Furthermore, gradient elution (ramping from 5% B to 95% B) sharpens the analyte peak and aggressively washes out late-eluting matrix lipids. This prevents lipid build-up on the column, which would otherwise cause severe matrix effects and baseline drift in subsequent runs[7].

Comparative Performance Data

The following table summarizes the cross-validation parameters evaluated according to ICH M10 guidelines for bioanalytical method validation[7].

Validation ParameterHPLC-UV PerformanceLC-MS/MS PerformanceCausality / Impact on Workflow
Limit of Detection (LOD) ~50 ng/mL~0.5 ng/mLESI-MRM filters out matrix noise, drastically lowering the LOD[4].
Limit of Quantitation (LOQ) ~150 ng/mL~2.0 ng/mLLC-MS/MS is mandatory for capturing the late-stage elimination phase in PK studies[5].
Linearity Range 150 – 10,000 ng/mL2.0 – 2,000 ng/mLMS detectors saturate earlier than UV optical sensors; dilution is required for high-dose samples.
Intra-day Precision (CV%) < 2.5%< 6.5%UV detectors offer higher inherent optical stability compared to the dynamic nature of ion spray[4].
Matrix Effect NegligibleModerate (Requires IS)Co-eluting lipids compete for charge in the MS source, suppressing analyte ionization[7].
Analytical Run Time 10 - 15 min3 - 5 minSub-2 µm UHPLC columns used in MS enable rapid gradients, maximizing throughput[6].

Conclusion & Strategic Recommendations

Both HPLC-UV and LC-MS/MS are highly capable platforms, but their utility is strictly dictated by the analytical context:

  • Formulation & Quality Control: Deploy HPLC-UV . Its superior precision (CV < 2.5%), wider dynamic range at high concentrations, and negligible susceptibility to matrix effects make it the optimal choice for batch release testing, API stability studies, and formulation development of methyl 5-aminosalicylate hydrochloride.

  • Bioanalysis & Pharmacokinetics: Deploy LC-MS/MS . The trace-level sensitivity (LOQ ~2.0 ng/mL) and rapid 3-minute run times are indispensable for high-throughput clinical trials and in vivo bioavailability assessments. However, the method must be self-validated using a stable-isotope-labeled internal standard to correct for the inevitable ion suppression caused by biological matrices.

References

  • Pastorini E, Locatelli M, Simoni P, Roda G, Roda E, Roda A. "Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma." Journal of Chromatography B, 2008. URL:[Link]

  • Kanala K, Hwisa N, Challa BR. "Simultaneous Quantification of Mesalamine and Its Metabolite N-Acetyl Mesalamine in Human Plasma by LC-MS/MS." British Journal of Pharmaceutical Research, 2014. URL:[Link]

  • Lichtenstein GR, Kamm MA. "Electroanalytical Overview: The Sensing of Mesalamine (5-Aminosalicylic Acid)." ACS Measurement Science Au, 2023. URL:[Link]

  • "Validation of liquid chromatography mass spectrometry (LC-MS) methods." University of Tartu (Analytical Chemistry). URL:[Link]

  • "Identification of a new azoreductase driven prodrug from bardoxolone methyl and 5-aminosalicylate for the treatment of colitis." Chinese Journal of Natural Medicines, 2021. URL:[Link]

  • Smit. "Development and validation of selective and sensitive LC-MS/MS methods for the determination of para-Aminosalicylic Acid..." University of Cape Town Open Access Theses, 2018. URL:[Link]

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Validation

A Comparative Guide to Colon-Targeted 5-Aminosalicylate Prodrugs: Balsalazide vs. Methyl 5-Aminosalicylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted drug delivery, the colon remains a key target for the treatment of local pathologies such as Inflammatory Bowel Disease (IBD),...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted drug delivery, the colon remains a key target for the treatment of local pathologies such as Inflammatory Bowel Disease (IBD), which includes ulcerative colitis and Crohn's disease. The therapeutic efficacy of 5-aminosalicylic acid (5-ASA) in managing these conditions is well-established. However, the systemic absorption of 5-ASA in the upper gastrointestinal tract necessitates the development of colon-specific delivery systems to maximize its therapeutic window and minimize side effects.[1][2]

This guide provides a detailed comparison of two approaches to colon-targeted 5-ASA delivery: the clinically established prodrug, balsalazide, and the less-studied compound, Methyl 5-aminosalicylate hydrochloride. This analysis is based on available scientific literature and aims to provide researchers and drug development professionals with a comprehensive understanding of their mechanisms, performance in relevant models, and the experimental methodologies used for their evaluation.

Section 1: The Prodrug Strategy for Colon-Targeted 5-ASA Delivery

The primary challenge in oral 5-ASA therapy is preventing its premature absorption in the stomach and small intestine.[3] An effective strategy to overcome this is the use of prodrugs, which are inactive derivatives of 5-ASA that are designed to traverse the upper gastrointestinal tract intact and then release the active 5-ASA molecule in the colon.[4] This targeted release is typically achieved by exploiting the unique enzymatic environment of the colon, which is rich in bacterial enzymes not found in the upper gut.[4]

Section 2: Balsalazide: A Clinically Validated Azo-Bond Prodrug

Balsalazide is a second-generation aminosalicylate and a well-established prodrug of 5-ASA used in the treatment of mild to moderate ulcerative colitis.[5] It consists of 5-ASA linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond.[6]

Mechanism of Action and Colon-Targeted Delivery

The colon-targeting mechanism of balsalazide is predicated on the selective cleavage of its azo bond by azoreductase enzymes, which are produced by colonic bacteria.[7][8] This enzymatic action releases the active 5-ASA and the inert carrier molecule directly at the site of inflammation in the colon.[7][8] This targeted delivery ensures a high local concentration of 5-ASA at the diseased tissue, thereby enhancing its anti-inflammatory effects while minimizing systemic absorption and associated side effects.[7]

dot```dot graph Balsalazide_Activation { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Balsalazide [label="Balsalazide\n(Inactive Prodrug)", fillcolor="#F1F3F4"]; Transit [label="Stomach & Small Intestine\n(Intact Passage)", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; Colon [label="Colon", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activation [label="Bacterial Azoreductases", shape=cds, fillcolor="#FBBC05"]; Five_ASA [label="5-Aminosalicylic Acid (5-ASA)\n(Active Drug)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Carrier [label="4-aminobenzoyl-β-alanine\n(Inert Carrier)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Effect [label="Anti-inflammatory Effect\nin Colon", shape=ellipse, style=dashed, fillcolor="#FFFFFF"];

Balsalazide -> Transit [label="Oral\nAdministration"]; Transit -> Colon; Colon -> Activation; Activation -> Five_ASA; Activation -> Carrier; Five_ASA -> Effect; }

Figure 2: Hypothetical activation pathway of Methyl 5-aminosalicylate in the colon.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₈H₁₀ClNO₃PubChem
Molecular Weight203.62 g/mol PubChem
AppearanceSolidSigma-Aldrich
Melting Point218-220 °C (decomposes)N/A
Performance in Preclinical Models

A study in a rabbit model of ulcerative colitis suggested that the therapeutic effect of Methyl 5-aminosalicylate hydrochloride was similar to that of sulfasalazine, a first-generation 5-ASA prodrug. The study reported a decrease in the length of pathological damage and the range of diffuse ulcers in the treated group compared to the control group. The proposed mechanism of action was related to the antagonism of prostaglandins.

Section 4: Experimental Protocols for Evaluation

To rigorously compare novel colon-targeted delivery systems like Methyl 5-aminosalicylate hydrochloride with established drugs like balsalazide, a series of well-defined in vitro and in vivo experiments are essential.

In Vitro Dissolution and Drug Release Studies

This protocol is designed to simulate the transit of the drug formulation through the gastrointestinal tract.

Objective: To determine the release profile of the active drug (5-ASA) from the prodrug formulation in simulated gastric, intestinal, and colonic fluids.

Methodology:

  • Preparation of Simulated Fluids:

    • Simulated Gastric Fluid (SGF): pH 1.2, without pepsin.

    • Simulated Intestinal Fluid (SIF): pH 6.8, phosphate buffer.

    • Simulated Colonic Fluid (SCF): pH 7.4, phosphate buffer, often supplemented with rat cecal contents or a mixture of bacterial enzymes (e.g., azoreductase for azo-prodrugs) to mimic the colonic microbiota.

  • Dissolution Apparatus: USP Apparatus II (Paddle Apparatus) is commonly used.

  • Procedure: a. Place the dosage form (e.g., capsule or tablet) in 900 mL of SGF at 37°C with a paddle speed of 50 rpm for 2 hours. b. After 2 hours, transfer the dosage form to 900 mL of SIF at 37°C and continue the dissolution for 3 hours. c. Finally, transfer the dosage form to 900 mL of SCF at 37°C and continue the dissolution for up to 24 hours. d. Withdraw samples at predetermined time intervals and analyze for the concentration of released 5-ASA using a validated HPLC method.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 5-aminosalicylate hydrochloride

As a Senior Application Scientist, I frequently observe laboratories treating hydrochloride salts of active pharmaceutical ingredients (APIs) with the same casual handling as inert biological buffers. This is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating hydrochloride salts of active pharmaceutical ingredients (APIs) with the same casual handling as inert biological buffers. This is a critical operational error. Methyl 5-aminosalicylate hydrochloride (M-5-AS HCl) is a potent experimental compound utilized extensively in inflammatory bowel disease (IBD) research.

While the hydrochloride salt formulation is intentionally chosen to enhance aqueous solubility for in vitro and in vivo assays, this crystallization process yields a highly friable, fine powder. This physical characteristic drastically increases the risk of aerosolization, transforming a standard benchtop weighing task into a significant inhalation hazard.

This guide provides a self-validating, mechanistic approach to selecting Personal Protective Equipment (PPE) and executing safe handling protocols for M-5-AS HCl, ensuring both operator safety and experimental integrity.

Pharmacological Context: Why We Handle It Carefully

To understand the safety requirements, we must first understand the compound's mechanism of action. M-5-AS is a prodrug derivative of 5-aminosalicylic acid (5-ASA, mesalazine). In biological systems, the methyl ester is hydrolyzed by intestinal esterases or azoreductases to release active 5-ASA, which subsequently inhibits the cyclooxygenase (COX) and lipoxygenase (LOX) pathways[1][2].

Because this compound is designed to be biologically active and readily absorbed, accidental systemic exposure via inhalation or dermal absorption can lead to unintended pharmacological effects and severe sensitization.

Pathway Prodrug Methyl 5-aminosalicylate HCl (Prodrug) Enzyme Intestinal Azoreductases / Esterases Prodrug->Enzyme Hydrolysis Active 5-Aminosalicylic Acid (Active Metabolite) Enzyme->Active Target1 Inhibition of Cyclooxygenase (COX) & Lipoxygenase (LOX) Active->Target1 Target2 PPAR-u03B3 Activation Active->Target2 Outcome Reduction of Intestinal Inflammation (IBD Therapeutic Effect) Target1->Outcome Target2->Outcome

Pharmacological activation and signaling pathway of Methyl 5-aminosalicylate.

Hazard Profile & Quantitative Data

The hazards associated with M-5-AS HCl are driven by its chemical functional groups. The primary amine group acts as a hapten, capable of cross-linking with epidermal proteins to trigger allergic contact dermatitis (Skin Sens. 1). Furthermore, the fine particulate nature of the HCl salt irritates the ocular mucosa and upper respiratory tract[3][4].

Table 1: Quantitative Data & Hazard Summary

Property / ParameterValue / ClassificationReference
Molecular Weight 167.16 g/mol (free base)[3]
Melting Point 95-99 °C[3]
Hazard Classifications Acute Tox. 4 (Oral), Skin Sens. 1, Eye Irrit. 2, STOT SE 3[3]
Storage Class 11 (Combustible Solids)[3]
Experimental Dosage (Mice) 21 – 417 mg/kg/day (in vivo models)

The PPE Matrix: Mechanistic Justifications

Standard laboratory attire is insufficient for handling M-5-AS HCl powder. Every piece of PPE must be selected to break a specific chain of exposure.

Hazard ClassRisk FactorMandatory PPEMechanistic Causality
Respiratory (H335) Aerosolized micro-particlesN95 (US) / P2 (EN 143) Respirator HCl salts form fine, friable crystals that easily become airborne upon opening the vial. The N95 matrix traps >95% of these micro-particulates before they reach the alveoli[3].
Dermal (H315, H317) Hapten-protein crosslinkingDouble Nitrile Gloves (EN 374) The primary amine group is a known sensitizer. Nitrile provides a superior chemical barrier to latex. Double gloving allows the outer glove to be discarded immediately if contaminated[4].
Ocular (H319) Mucosal irritationChemical Splash Goggles Standard safety glasses leave gaps. Tight-fitting goggles prevent airborne dust from settling into the moisture of the eyes, which would otherwise form a localized acidic/irritating solution[5].
Systemic Contamination transferButtoned Lab Coat & Fume Hood Prevents particulate deposition on street clothes, which acts as a vector for secondary exposure outside the lab.

Operational Workflow & Experimental Protocols

To ensure a self-validating safety system, the workflow must be designed so that the failure of one step is caught by the next.

Workflow N1 1. Environmental Control Ensure Fume Hood Face Velocity u2265 0.5 m/s N2 2. PPE Donning N95/P2 Mask -> Goggles -> Double Nitrile Gloves N1->N2 N3 3. Material Transfer Use Anti-Static Weigh Boat & Spatula N2->N3 N4 4. Dissolution Seal vial before sonicating/vortexing N3->N4 N5 5. Decontamination Wipe surfaces with 70% EtOH or Isopropanol N4->N5

Step-by-step operational workflow for handling Methyl 5-aminosalicylate HCl.

Protocol A: Safe Weighing and In Vitro Stock Preparation

Objective: Prepare a 100 mM stock solution without generating airborne particulates.

  • Environmental Verification: Verify the chemical fume hood monitor reads a face velocity of at least 0.5 m/s. Lower the sash to the marked operational height.

  • Static Mitigation: M-5-AS HCl powder is prone to static cling. Place an anti-static weigh boat on the microbalance. Use a grounded or static-free micro-spatula.

  • Transfer: Slowly open the reagent vial only when fully inside the hood. Transfer the required mass smoothly to avoid creating a dust cloud.

  • Solubilization: Transfer the powder into a 15 mL amber Falcon tube (the compound is sensitive to light and oxidation). Add the appropriate volume of DMSO (for in vitro assays) or pH-adjusted buffer.

  • Containment Sealing: Cap the tube tightly before removing it from the fume hood.

  • Agitation: Vortex or sonicate the sealed tube until the solution is completely clear. Do not open the tube to check dissolution; inspect visually through the plastic.

  • Storage: Aliquot into single-use amber microcentrifuge tubes to prevent freeze-thaw degradation. Store at -20°C.

Protocol B: Immediate Spill Response & Disposal Plan

Objective: Contain and neutralize accidental powder spills without dry-sweeping.

  • Immediate Containment: If a spill occurs outside the fume hood, immediately instruct personnel to step back to allow the dust to settle.

  • PPE Upgrade: The operator must verify their N95 mask is secure and don a fresh pair of heavy-duty nitrile gloves.

  • Wet Suppression (Critical Step): Do NOT dry sweep or use a standard vacuum, as this will aerosolize the API. Cover the spilled powder with absorbent paper towels. Gently pour 70% ethanol or water over the towels to dampen the powder, suppressing all dust generation[4][5].

  • Collection: Carefully scoop the damp mass using a disposable scraper into a hazardous waste bag.

  • Disposal: Label the container as "Combustible Solid Waste - Toxic API" (Storage Class 11) and route it for high-temperature incineration[3].

  • Decontamination: Wash the affected bench surface thoroughly with soap and water, followed by a final wipe-down with 70% ethanol.

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